Product packaging for DEXAMETHASONE SODIUM PHOSPHATE(Cat. No.:)

DEXAMETHASONE SODIUM PHOSPHATE

Cat. No.: B7888422
M. Wt: 516.4 g/mol
InChI Key: PLCQGRYPOISRTQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dexamethasone Sodium Phosphate is a water-soluble phosphate ester salt of dexamethasone, a potent synthetic fluorinated glucocorticoid . With a molecular formula of C22H28FNa2O8P and an average molecular mass of 516.410 Da, this compound is supplied as a high-purity reagent suitable for research applications . In research settings, this compound is widely utilized for its anti-inflammatory and immunosuppressive properties. Its mechanism of action, while not fully elucidated, involves modulating the inflammatory and immune responses, leading to a decrease in the expression of pro-inflammatory cytokines and inhibition of immune cell activation . A key application is in cell culture and tissue engineering, where it is employed to induce the differentiation of osteogenic cells from mesenchymal stem cells, thereby promoting bone formation markers such as alkaline phosphatase activity and osteocalcin . Furthermore, its value in anti-inflammatory research models is significant, and it is frequently incorporated into biodegradable polymer scaffolds, such as PLGA or PCL, to create localized and sustained-release systems for studying inflammation control in tissue regeneration . Researchers also exploit its solubility for in vitro studies requiring a soluble glucocorticoid. It is critical to note that 1.3 g of this compound is equivalent to 1.0 g of dexamethasone by mass . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Proper laboratory handling and storage procedures must be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28FNa2O8P B7888422 DEXAMETHASONE SODIUM PHOSPHATE

Properties

IUPAC Name

disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCQGRYPOISRTQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FNa2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action of Dexamethasone Sodium Phosphate

Glucocorticoid Receptor (GR) Interactions and Signaling Cascades

The cellular effects of dexamethasone (B1670325) are initiated by its binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily that resides primarily in the cytoplasm of nearly every cell type. patsnap.com This interaction triggers a series of events that culminate in altered gene expression.

Ligand Binding Dynamics and Conformational Changes of GR

As a lipophilic molecule, dexamethasone diffuses across the cell membrane and binds with high affinity to the glucocorticoid receptor (GR) located in the cytoplasm. patsnap.comclinpgx.org In its inactive state, the GR is part of a large multiprotein complex that includes heat shock proteins (HSP), such as HSP90, which maintain the receptor in a conformation that is capable of binding the ligand but is otherwise inactive. clinpgx.org

The binding of dexamethasone to the ligand-binding domain of the GR induces a significant conformational change in the receptor protein. patsnap.com This change causes the dissociation of the associated chaperone proteins, unmasking the nuclear localization signals of the GR. wikipedia.org This unmasking is a critical step that allows the activated ligand-receptor complex to move from the cytoplasm to the nucleus. patsnap.comwikipedia.org

Nuclear Translocation and Glucocorticoid Response Element (GRE) Binding

Following activation and the conformational shift, the dexamethasone-GR complex translocates into the cell nucleus. patsnap.comclinpgx.org This process has been observed in various cell types, including cardiomyocytes and cochlear cells. researchgate.netnih.gov Studies in cardiomyocytes have demonstrated that dexamethasone treatment is sufficient to induce the cytoplasmic-to-nuclear translocation of the GR. researchgate.netahajournals.org Similarly, research on guinea pig cochlear cells showed that dexamethasone induces nuclear translocation of the GR. nih.gov

Once inside the nucleus, the dexamethasone-GR complex typically forms a homodimer (a complex of two identical receptor units). This dimer then binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. patsnap.comwikipedia.org The binding of the GR dimer to GREs serves as a molecular switch, directly influencing the rate of transcription of these genes. patsnap.com

Genomic Mechanisms: Transcriptional Regulation and Gene Expression Modulation

The primary mechanism of action for dexamethasone is genomic, involving the direct and indirect regulation of gene transcription. These effects are responsible for the majority of its anti-inflammatory, immunosuppressive, and metabolic actions. clinpgx.org

Direct Gene Regulation: Upregulation and Downregulation of Target Genes

The interaction of the dexamethasone-GR complex with GREs can either enhance (transactivation) or suppress (transrepression) the transcription of specific genes. patsnap.com

Upregulation (Transactivation): By binding to positive GREs, the GR complex recruits coactivator proteins and the general transcription machinery to the gene promoter, leading to an increase in the synthesis of messenger RNA (mRNA) and, consequently, the protein. A key example of this is the increased expression of anti-inflammatory proteins like Annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2, a crucial enzyme in the inflammatory cascade. drugbank.comguidetopharmacology.org Other upregulated anti-inflammatory genes include Interleukin-10 (IL-10). drugbank.com

Downregulation (Transrepression): The GR complex can also bind to negative GREs (nGREs), leading to the displacement of coactivators and the recruitment of corepressors, thereby decreasing gene transcription. wikipedia.org This mechanism contributes to the downregulation of numerous pro-inflammatory genes. patsnap.com Dexamethasone has been shown to decrease the expression of genes encoding for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-13 (IL-13). patsnap.comclinpgx.org

The table below summarizes key genes whose expression is modulated by Dexamethasone.

Gene CategoryGene NameEffect of DexamethasonePrimary Function
Anti-inflammatory Annexin A1 (ANXA1)UpregulationInhibition of Phospholipase A2
Anti-inflammatory Interleukin-10 (IL-10)UpregulationImmunosuppressive Cytokine
Pro-inflammatory Tumor Necrosis Factor-alpha (TNF-α)DownregulationPro-inflammatory Cytokine
Pro-inflammatory Interleukin-1 (IL-1)DownregulationPro-inflammatory Cytokine
Pro-inflammatory Interleukin-6 (IL-6)DownregulationPro-inflammatory Cytokine
Pro-inflammatory Interleukin-13 (IL-13)DownregulationPro-inflammatory Cytokine

Transrepression of Inflammatory Gene Transcription Factors

Beyond direct DNA binding, a major component of dexamethasone's anti-inflammatory action is its ability to interfere with the activity of other transcription factors that drive inflammatory responses. This protein-protein interaction is a form of transrepression.

The Nuclear Factor Kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a vast number of genes involved in inflammation, immunity, and cell survival. researchgate.net Dexamethasone potently suppresses the NF-κB signaling pathway. drugbank.comnih.gov

The activated glucocorticoid receptor can physically interact with components of the NF-κB pathway, particularly the p65 subunit. nih.gov This interaction prevents NF-κB from binding effectively to its DNA target sequences in the promoters of pro-inflammatory genes, thereby inhibiting their transcription. sci-hub.se Research in rat brains demonstrated that dexamethasone administration decreased NF-κB DNA binding activity and that this inhibition was indicated by the co-precipitation of glucocorticoid receptors with the p65 NF-κB subunit. nih.gov This mechanism does not necessarily involve increasing the levels of the natural NF-κB inhibitor, IκBα; in fact, some studies show dexamethasone may even lower IκBα levels. nih.gov By attenuating the NF-κB pathway, dexamethasone effectively suppresses the production of a wide range of inflammatory mediators. nih.govsci-hub.se

The table below details key components of the NF-κB pathway affected by Dexamethasone.

Pathway ComponentRole in NF-κB PathwayEffect of Dexamethasone
p65 (RelA) Key transactivating subunit of NF-κBGR physically interacts with p65, inhibiting its DNA binding
p-IKKβ Kinase that phosphorylates IκBα, leading to NF-κB activationLevels are reduced by Dexamethasone treatment
p-IκBα Inhibitory protein; its phosphorylation leads to its degradationLevels are reduced by Dexamethasone treatment
NF-κB DNA Binding The crucial step for activating gene transcriptionAttenuated/decreased by Dexamethasone

Regulation of Specific Inflammatory Mediators and Proteins

Dexamethasone is a potent inhibitor of Cyclooxygenase-2 (COX-2) expression nih.gov. COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain nih.govresearchgate.net. The suppression of COX-2 by dexamethasone occurs through multiple mechanisms.

One primary mechanism is the destabilization of COX-2 messenger RNA (mRNA) nih.gov. Dexamethasone achieves this by inhibiting the mitogen-activated protein kinase (MAPK) p38 signaling cascade, a pathway that normally enhances the stability of COX-2 mRNA nih.gov. This inhibition is dependent on the glucocorticoid receptor and requires ongoing transcription, suggesting it is a secondary genomic effect nih.gov. Furthermore, dexamethasone can interfere with the transcriptional activation of the COX-2 gene by inhibiting the activity of other transcription factors, such as the nuclear factor of activated T cells (NFAT) nih.gov.

Glucocorticoids, including dexamethasone, indirectly inhibit the activity of phospholipase A2 (PLA2) drugbank.comdroracle.ai. PLA2 is a critical enzyme that releases arachidonic acid from cell membrane phospholipids. Arachidonic acid is the precursor for the synthesis of a wide range of pro-inflammatory lipid mediators, including prostaglandins, leukotrienes, and thromboxanes droracle.ai.

The inhibition is not direct but is mediated through the induction of a class of proteins known as annexins, particularly Annexin A1 (also called lipocortin-1) droracle.ai. Dexamethasone upregulates the synthesis of these phospholipase A2-inhibitory proteins (PLIPs) nih.gov. By inducing these inhibitory proteins, dexamethasone effectively blocks the first step in the arachidonic acid cascade, leading to a broad-spectrum anti-inflammatory effect by reducing the production of all downstream eicosanoids drugbank.comdroracle.ai. Research in mouse macrophages has shown that dexamethasone treatment leads to a progressive reduction of the 85 kDa PLA2 levels, which is accompanied by a partial inhibition of arachidonate (B1239269) release nih.gov.

A cornerstone of dexamethasone's anti-inflammatory action is its ability to suppress the production and release of pro-inflammatory cytokines. It significantly inhibits the expression of genes encoding cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.govresearchgate.net.

In human monocytes, dexamethasone suppresses both spontaneous and lipopolysaccharide (LPS)-stimulated release of TNF-α in a concentration-dependent manner nih.gov. Similarly, in precursors of human muscle regeneration, high concentrations of dexamethasone prevent TNF-α- and LPS-stimulated IL-6 secretion nih.gov. Studies on human retinal microvascular pericytes demonstrated that dexamethasone potently inhibits TNF-α-induced secretion of IL-6, with an IC50 (half-maximal inhibitory concentration) between 2 and 6 nM arvojournals.org. This broad suppression of key inflammatory signaling molecules disrupts the inflammatory cascade, preventing the recruitment and activation of immune cells and mitigating tissue damage.

CytokineStimulusCell TypeEffect of DexamethasoneReference
TNF-α Lipopolysaccharide (LPS)Human Monocytes / PBMCSuppression of release nih.gov
IL-6 TNF-α, LPSHuman Muscle PrecursorsPrevention of secretion nih.gov
IL-6 TNF-αHuman Retinal Pericytes>80% inhibition arvojournals.org
TNF-α Lipopolysaccharide (LPS)Activated MacrophagesSignificant suppression of secretion researchgate.net

In addition to repressing pro-inflammatory genes, dexamethasone actively promotes the synthesis and cell-surface expression of anti-inflammatory proteins, most notably Annexin A1 (ANXA1) ukm.my. ANXA1 is a key mediator of the anti-inflammatory effects of glucocorticoids ukm.my.

Dexamethasone treatment upregulates the expression of ANXA1 and causes its translocation from the cytoplasm to the cell surface oup.comnih.gov. This surface-expressed ANXA1 can then exert autocrine and paracrine effects, such as inhibiting leukocyte migration and promoting the resolution of inflammation oup.com. For instance, the dexamethasone-mediated enhancement of phagocytosis of apoptotic eosinophils by A549 lung epithelial cells is dependent on the upregulation of surface ANXA1 nih.gov. This upregulation is a crucial mechanism by which glucocorticoids actively resolve inflammation, rather than simply suppressing its initiation ukm.my.

Non-Genomic Glucocorticoid Actions in Cellular Processes

Beyond the well-documented genomic effects that involve changes in gene expression, dexamethasone can also elicit rapid, non-genomic actions nih.govannualreviews.org. These effects occur within seconds to minutes and are too rapid to be explained by transcription and protein synthesis nih.gov. They are often initiated through interactions with membrane-bound glucocorticoid receptors (mGR) or by direct physicochemical interactions with cellular membranes nih.govannualreviews.org.

Non-genomic signaling can involve the rapid activation of intracellular second messenger cascades and protein kinases nih.gov. For example, dexamethasone can rapidly activate protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3-K), and the mitogen-activated protein kinase (MAPK) pathway oup.comnih.gov. A specific example is the rapid (within minutes) serine-phosphorylation and translocation of Annexin A1 to the cell membrane, an effect that is inhibited by GR antagonists but not by inhibitors of transcription or protein synthesis oup.comoup.com. These non-genomic pathways allow for immediate cellular responses to glucocorticoids, complementing their longer-term genomic actions and contributing to effects such as rapid negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis nih.gov.

Non-Genomic ActionTimeframeMediating PathwayCellular OutcomeReference
Annexin A1 Translocation MinutesGR, PKC, PI3-K, MAPKTranslocation of phosphorylated ANXA1 to the cell surface oup.com
MAPK Activation < 15 minutesPutative mGR, PKCActivation of ERK1/2, p38, and JNK nih.gov
CRH Release Inhibition MinutesMembrane GRSuppression of HPA axis activation nih.gov

Interactions with Membrane-Bound Glucocorticoid Receptors

Dexamethasone can produce rapid, genomic-independent activities by targeting membrane-bound glucocorticoid receptors (mGCRs). clinpgx.org These receptors are involved in rapid steroid signaling. symbiosisonlinepublishing.com The binding of dexamethasone to mGCRs can lead to the impairment of T-cell receptor signaling. clinpgx.orgsymbiosisonlinepublishing.com Studies have shown that the human glucocorticoid receptor (GR) gene encodes for both the cytosolic (cGR) and membrane-bound forms of the receptor. nih.gov The interaction of glucocorticoids with plasma membranes results in reduced calcium and sodium cycling, which contributes to immunosuppression. symbiosisonlinepublishing.com This interaction can also affect membrane-associated proteins, influencing lipid peroxidation and membrane permeability. symbiosisonlinepublishing.com

Impairment of T-Cell Receptor (TCR) Signaling Pathways

Dexamethasone has been shown to inhibit T-cell receptor (TCR) signaling. clinpgx.org This impairment is a key aspect of its immunosuppressive activity. The TCR signaling pathway is crucial for T-cell activation and the subsequent immune response. kegg.jp Dexamethasone's interference with this pathway occurs through multi-protein complexes linked to the TCR that include the glucocorticoid receptor. clinpgx.org

A critical mechanism by which dexamethasone impairs TCR signaling is through the inhibition of Lymphocyte-Specific Protein Tyrosine Kinase (Lck). clinpgx.org Lck is a key enzyme that initiates the TCR signaling cascade. nih.gov Dexamethasone has been found to downregulate Lck expression, which in turn suppresses lymphocyte activation. nih.gov This downregulation occurs in a glucocorticoid receptor-dependent manner. nih.gov Furthermore, dexamethasone can cause the redistribution of Lck out of lipid rafts following T-cell activation, which attenuates its activity. nih.gov Studies have shown that inhibiting Lck can enhance the sensitivity of lymphoid cells to glucocorticoids. nih.gov

Heat Shock Protein 90 (HSP90) is a chaperone protein that plays a crucial role in the function of the glucocorticoid receptor. nih.govwikipedia.org HSP90 is a component of the multi-protein complex that associates with the glucocorticoid receptor, maintaining it in an inactive state in the cytoplasm. clinpgx.orgsymbiosisonlinepublishing.com Upon binding of dexamethasone to the receptor, HSP90 is released, allowing the receptor to translocate to the nucleus and exert its genomic effects. youtube.com HSP90 is also involved in the TCR-linked GCR multi-protein complexes, highlighting its role in the non-genomic actions of dexamethasone. clinpgx.org The proper functioning of HSP90 is necessary for the steroid-dependent movement of the glucocorticoid receptor through the cytoplasm. nih.gov

Immunomodulatory and Anti-Inflammatory Cellular Phenotypes

The molecular interactions of dexamethasone sodium phosphate (B84403) translate into significant immunomodulatory and anti-inflammatory effects at the cellular level. These effects are characterized by changes in the dynamics, proliferation, and function of various immune cells.

Modulation of Leukocyte Dynamics and Proliferation

Dexamethasone significantly alters the dynamics and proliferation of leukocytes. Treatment with dexamethasone can induce leukocytosis, which is characterized by neutrophilia (an increase in neutrophils), lymphopenia (a decrease in lymphocytes), eosinopenia (a decrease in eosinophils), and monocytosis (an increase in monocytes). nih.gov This leads to an increased neutrophil-to-lymphocyte ratio. nih.gov

Dexamethasone also suppresses lymphocyte proliferation. nih.govnih.gov This inhibition of proliferation is a key component of its immunosuppressive action. For instance, dexamethasone has been shown to inhibit the proliferation of peripheral blood mononuclear cells in a dose-dependent manner. nih.gov

Effects of Dexamethasone on Leukocyte Populations
Leukocyte TypeEffect of Dexamethasone
NeutrophilsIncreased count (Neutrophilia)
LymphocytesDecreased count (Lymphopenia) and suppressed proliferation
EosinophilsDecreased count (Eosinopenia)
MonocytesIncreased count (Monocytosis)

Regulation of Macrophage Polarization (M1/M2 Phenotype Conversion)

Dexamethasone sodium phosphate plays a critical role in modulating the polarization of macrophages, steering them from a pro-inflammatory (M1) phenotype towards an anti-inflammatory (M2) phenotype. nih.govresearchgate.netnih.gov This shift is fundamental to resolving inflammation and promoting tissue repair. In inflammatory environments, dexamethasone can induce M2 polarization, which is characterized by the production of anti-inflammatory cytokines like IL-10 and TGF-β, while suppressing the secretion of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. researchgate.net Studies using this compound have shown it can be delivered to inflammatory M1 macrophages to restrict the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa-B (NF-κB). nih.govnih.gov This ultimately reverses the M1 polarization, promoting an anti-inflammatory state. nih.gov This regulation of macrophage polarization is a key strategy for the therapeutic effects of dexamethasone in inflammatory conditions. nih.govresearchgate.net

Control of Cytokine and Chemokine Secretion Profiles

A central aspect of the anti-inflammatory action of this compound is its ability to control the secretion of various signaling molecules, including cytokines and chemokines.

Dexamethasone exerts significant control over the production of pro-inflammatory mediators. While Transforming Growth Factor-β1 (TGF-β1) is a pleiotropic cytokine that can have anti-inflammatory properties, such as inhibiting the expression of the chemokine RANTES (CCL5), under certain inflammatory contexts, its sustained expression is associated with fibrosis. nih.gov Dexamethasone treatment in models of lung fibrosis has been shown to downregulate the gene expression of TGF-β1. acs.org

Furthermore, dexamethasone can reduce the levels of nitric oxide (NO), a signaling molecule with pro-inflammatory effects at high concentrations. A nitric oxide-releasing derivative of dexamethasone, while also providing NO, demonstrated potent anti-inflammatory effects by reducing lung edema, cytokine levels, and oxidative modifications in an experimental model of acute respiratory distress syndrome (ARDS). nih.gov The base compound, dexamethasone, is known to inhibit inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. drugbank.com

Increase in Anti-inflammatory Cytokines (e.g., MIP-1α, IL-10)

This compound has been shown to modulate the production of cytokines, leading to an increase in anti-inflammatory mediators. In a study involving lipopolysaccharide (LPS)-activated BV-2 microglial cells, treatment with this compound resulted in an increased production of Macrophage Inflammatory Protein-1α (MIP-1α) and Interleukin-10 (IL-10) nih.gov. This effect is noteworthy as LPS, a potent inflammatory stimulus, typically decreases the production of these two cytokines in this cell line nih.gov. The upregulation of IL-10 is a key anti-inflammatory mechanism, as IL-10 is a well-established inhibitor of pro-inflammatory cytokine synthesis.

The table below summarizes the effect of this compound on the secretion of these anti-inflammatory cytokines in LPS-stimulated BV-2 microglial cells.

CytokineEffect of LPS StimulationEffect of this compound Treatment in LPS-Stimulated Cells
MIP-1α Decreased ProductionIncreased Production nih.gov
IL-10 Decreased ProductionIncreased Production nih.gov

Modulation of Specific Intracellular Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key intracellular signaling pathways involved in neuroinflammation. In the context of microglial cells, which are the primary immune cells of the central nervous system, this compound has been demonstrated to inhibit pathways activated by inflammatory stimuli such as LPS nih.govresearchgate.net.

Research has elucidated that this compound can block the activation of the TNF receptor-associated factor 6 (TRAF6), transforming growth factor-β-activated kinase 1 (TAK1), and c-Jun N-terminal kinase (JNK) signaling axis in BV-2 microglial cells nih.gov. This pathway is a critical component of the cellular response to inflammatory signals. Specifically, the activation of TRAF6, and the subsequent phosphorylation of TAK1 and JNK, are key steps in the production of inflammatory mediators. By inhibiting the activation of these signaling molecules, this compound effectively dampens the inflammatory response in microglial cells nih.gov.

Further investigation into the molecular mechanisms reveals that this compound markedly suppresses the degradation of Interleukin-1 receptor-associated kinase 1 (IRAK-1) and IRAK-4 induced by LPS in BV-2 microglial cells nih.gov. IRAK-1 and IRAK-4 are crucial signaling molecules downstream of Toll-like receptors, which recognize inflammatory molecules like LPS. The degradation of IRAK-1 and IRAK-4 is a necessary step for the propagation of the inflammatory signal. By preventing their degradation, this compound interferes with this signaling cascade, leading to a reduction in the neuroinflammatory response nih.govresearchgate.net.

The following table outlines the inhibitory effects of this compound on key components of the neuroinflammatory pathway in LPS-activated BV-2 microglial cells.

Signaling Molecule/ProcessEffect of LPS StimulationEffect of this compound Treatment
IRAK-1 Degradation InducedSuppressed nih.gov
IRAK-4 Degradation InducedSuppressed nih.gov
TRAF6 Activation ActivatedBlocked nih.gov
p-TAK1 Activation ActivatedBlocked nih.gov
p-JNK Activation ActivatedBlocked nih.gov

Beyond its anti-inflammatory effects, dexamethasone has been shown to interfere with signaling pathways related to neuronal growth and differentiation. Studies using the rat pheochromocytoma-derived PC12 cell line, a common model for neuronal differentiation, have demonstrated that dexamethasone can attenuate neurite outgrowth induced by Nerve Growth Factor (NGF) nih.govnih.gov.

A key mechanism underlying the inhibitory effect of dexamethasone on NGF-induced neurite outgrowth is the suppression of Akt phosphorylation nih.gov. Akt, also known as protein kinase B, is a serine/threonine-specific protein kinase that plays a critical role in cell survival and proliferation, and is a downstream effector of NGF signaling. In PC12 cells, NGF treatment leads to a gradual increase in the levels of phosphorylated Akt (p-Akt) nih.gov. However, pretreatment with dexamethasone suppresses this NGF-induced phosphorylation of Akt nih.gov. This inhibition of Akt activation is one of the ways in which dexamethasone interferes with the signaling cascade initiated by NGF, ultimately leading to a reduction in neurite extension nih.gov.

The table below summarizes the impact of Dexamethasone on NGF-induced Akt phosphorylation in PC12 cells.

ConditionLevel of Phosphorylated Akt (p-Akt)
Control (No NGF) Basal
NGF Treatment Increased nih.gov
Dexamethasone Pretreatment + NGF Suppressed Phosphorylation nih.gov

Interference with Neuronal Growth Factor (NGF) Signaling in PC12 Cells

Inhibition of ERK1/2 Phosphorylation

This compound exerts an inhibitory effect on the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). This inhibition is a key mechanism through which it modulates cellular signaling pathways. The process is not always immediate, with studies showing that the kinetics of this inhibition can vary. In some cell lines, such as human and mouse osteoblast cells, the inhibition of ERK phosphorylation by dexamethasone can be observed within one hour and is a sustained effect. researchgate.net However, in other models like RBL-2H3 rat mast cells, the inhibition of ERK1/2 phosphorylation was observed only after longer treatment periods, such as 16 to 24 hours. nih.gov

A critical mediator in this process is Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), also known as Dual-Specificity Phosphatase 1 (DUSP1). nih.gov Dexamethasone has been shown to increase the expression of MKP-1. nih.gov This phosphatase acts by dephosphorylating MAP kinases, including ERK, p38, and JNK. researchgate.netresearchgate.net The upregulation of MKP-1 by dexamethasone is crucial for its inhibitory effect on ERK1/2 phosphorylation. nih.gov Furthermore, dexamethasone can protect MKP-1 from proteasome-mediated degradation, thus enhancing its availability and activity. nih.gov The inhibition of ERK1/2 phosphorylation has been observed in response to various stimuli, including thapsigargin (B1683126) and the protein kinase C stimulant 12-O-tetradecanoyl phorbol (B1677699) 13-acetate (TPA). nih.gov

Table 1: Research Findings on Dexamethasone's Inhibition of ERK1/2 Phosphorylation

Cell Line Time to Inhibition Key Mediator Reference
MBA-15.4 and MG-63 (Osteoblasts) Within 1 hour (sustained) Not specified researchgate.net
RBL-2H3 (Rat Mast Cells) 16-24 hours MKP-1 nih.gov
Peritoneal Macrophages Pre-incubation for 1 hour MKP-1 researchgate.net
Articular Chondrocytes Not specified MKP-1 and p38 kinase researchgate.net

Modulation of Circadian Rhythm-Related Genes (e.g., PER1 Expression)

This compound plays a significant role in modulating the expression of genes related to the circadian rhythm. A key target in this regulation is the Period 1 (PER1) gene, a core component of the mammalian circadian clock. nih.gov Research has demonstrated that glucocorticoids, including dexamethasone, can regulate the expression of PER1 in both humans and rodents. nih.gov

The sensitivity of PER1 expression to dexamethasone is notably high, with studies showing a response to even subnanomolar doses in human lung epithelial A549 cells. nih.gov In one study, a 1-hour treatment with low-dose dexamethasone was sufficient to enhance the expression of PER1. nih.gov Chronic treatment with dexamethasone has also been shown to alter the mRNA expression of several clock genes in the rat pineal gland during the dark phase. nih.gov For instance, PER1 mRNA expression was significantly increased at specific zeitgeber times (ZT) following dexamethasone treatment. nih.gov Specifically, at ZT17, PER1 expression increased by 3.89-fold, and at ZT21, it increased by 7.50-fold. nih.gov Other clock genes, such as PER2 and Bmal1, also showed altered expression patterns with dexamethasone treatment. nih.gov This modulation of clock gene expression can impact the circadian rhythm of melatonin (B1676174) synthesis. nih.gov In control fibroblasts, dexamethasone treatment also led to significant changes in the expression of clock genes, particularly BMAL1, CLOCK1, CRY1, and PER1. researchgate.net

Table 2: Effect of Chronic Dexamethasone Treatment on Clock Gene mRNA Expression in Rat Pineal Gland

Gene Zeitgeber Time (ZT) Fold Change Reference
Bmal1 ZT21 1.47-fold increase nih.gov
ReverbA ZT17 1.70-fold increase nih.gov
ReverbA ZT18 0.58-fold reduction nih.gov
Per1 ZT17 3.89-fold increase nih.gov
Per1 ZT21 7.50-fold increase nih.gov
Per2 ZT17 2.11-fold increase nih.gov
Per2 ZT18 0.43-fold decrease nih.gov
Per2 ZT21 5.77-fold increase nih.gov

Antioxidant Defense and Redox Homeostasis Mechanisms

NRF2-Mediated Upregulation of Antioxidant Synthesis Enzymes

This compound enhances antioxidant defenses by upregulating enzymes involved in antioxidant synthesis, a process mediated by the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2). scienceopen.comresearchgate.net NRF2 is a key regulator of the cellular response to oxidative stress. plos.org Dexamethasone treatment has been shown to promote the nuclear accumulation of NRF2, which in turn drives the expression of antioxidant pathways. scienceopen.comresearchgate.net

In Ataxia-Telangiectasia (A-T) lymphoblastoid cells, dexamethasone treatment led to an increase in the levels of major antioxidants such as glutathione (B108866) (GSH) and NADPH by up to 30%. scienceopen.comresearchgate.net This effect is attributed to the NRF2-mediated expression of genes involved in GSH synthesis and NADPH production. scienceopen.comresearchgate.net The upregulation of NRF2 and its target genes, such as NQO1, has also been observed in the context of experimental autoimmune encephalomyelitis, where dexamethasone exhibited antioxidant effects. nih.gov This mechanism allows glucocorticoids to potentiate antioxidant defenses and counteract oxidative stress, thereby playing a role in maintaining redox homeostasis. scienceopen.com However, it is worth noting that in some contexts, such as in hepatic cells, glucocorticoid receptor activation by dexamethasone has been reported to decrease NRF2-mediated gene expression. plos.orgnih.gov

Direct Inhibition of KEAP1

The activation of NRF2 by dexamethasone involves the direct inhibition of its primary negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). nih.govnih.gov Under basal conditions, KEAP1 sequesters NRF2 in the cytoplasm, leading to its ubiquitination and subsequent proteasomal degradation. nih.gov Dexamethasone has been found to interfere with this process.

Research has shown that dexamethasone decreases the expression of KEAP1 at both the mRNA and protein levels. nih.govnih.gov In addition to reducing its expression, dexamethasone can also induce a shift of KEAP1 from its reduced to its oxidized form. nih.govnih.gov This oxidative modification of KEAP1 leads to its inactivation, which in turn allows NRF2 to translocate into the nucleus and activate the transcription of its target antioxidant genes. nih.govnih.gov In Ataxia Telangiectasia cells, dexamethasone treatment resulted in a significant reduction in cytosolic KEAP1. nih.gov This direct effect on KEAP1 is a key component of the mechanism by which dexamethasone enhances the NRF2-mediated antioxidant response. nih.govnih.gov

Facilitation of Short ATM Variants and Activation of Compensatory ATM Pathways

In the context of Ataxia-Telangiectasia (A-T), a disease caused by mutations in the Ataxia-Telangiectasia Mutated (ATM) gene, dexamethasone has been shown to facilitate the expression of short ATM variants and activate compensatory pathways. researchgate.net Treatment with dexamethasone can partially restore ATM activity in A-T lymphoblastoid cells through the generation of a new ATM transcript, termed ATMdexa1. nih.govresearchgate.net

This novel transcript, along with other "ATMdexa1 variants," has been identified in the peripheral blood mononuclear cells (PMBCs) of A-T patients treated with intra-erythrocyte Dexamethasone (EryDex). nih.govresearchgate.netnih.gov These variants, which can arise from both canonical and non-canonical splicing, importantly contain the coding sequence for the ATM kinase domain. nih.govresearchgate.netnih.gov The expression of these ATMdexa1 transcripts is directly related to the dexamethasone treatment, and higher levels of these transcripts in patients' blood have been correlated with a positive therapeutic response. nih.govresearchgate.netnih.gov Furthermore, dexamethasone facilitates the translation of these short ATM variants, which maintain some residual kinase activity. researchgate.net Concurrently, it activates compensatory pathways that support ATM functions, contributing to its multifaceted role in cellular regulation and protection against oxidative stress. researchgate.net

Pharmacokinetic and Biotransformation Research in Experimental Models

Prodrug Conversion and Active Metabolite Formation

Dexamethasone (B1670325) sodium phosphate (B84403) is a water-soluble prodrug that is biologically inactive. Its therapeutic efficacy is dependent on its conversion to the active metabolite, dexamethasone. This biotransformation is a critical step in its pharmacokinetic profile.

Enzymatic Dephosphorylation Kinetics to Active Dexamethasone

The conversion of dexamethasone sodium phosphate to its active form, dexamethasone, is primarily mediated by the enzyme alkaline phosphatase. This enzymatic dephosphorylation is a rapid process following administration. In vivo studies have demonstrated a rapid decline in the concentration of the phosphate ester.

Following intravenous injection, the half-life of this compound is approximately 5.4 minutes. The levels of the active dexamethasone metabolite increase quickly, reaching maximum plasma concentrations in about 10 minutes researchgate.net. This rapid hydrolysis underscores the efficiency of alkaline phosphatase in mediating this critical activation step. While specific Michaelis-Menten constants (Km) and maximal velocity (Vmax) for the dephosphorylation of this compound by alkaline phosphatase are not extensively detailed in the available literature, the rapid in vivo conversion highlights a high affinity and/or a high catalytic rate of the enzyme for this substrate. The enzymatic process is crucial for the timely delivery of the active glucocorticoid to its target tissues.

Stability and Conversion Efficiency in Various Biological Milieus

The stability and conversion efficiency of this compound can vary significantly across different biological environments and species. In vitro studies have highlighted these differences. For instance, the hydrolysis of the prodrug occurs at a much faster rate in rat plasma compared to human or sheep plasma. The in vitro half-life of this compound in rat plasma has been reported to be approximately 1.75 hours nih.govnih.gov. In contrast, the in vitro half-life in sheep and human plasma is considerably longer, estimated to be between 10 to 12 hours nih.govnih.gov.

This species-specific difference in hydrolysis rate is an important consideration in preclinical studies and the extrapolation of pharmacokinetic data to humans. The enzymatic activity of alkaline phosphatase and other potential esterases in the plasma and tissues of different species likely accounts for these observed variations. The efficiency of conversion can also be influenced by the local tissue environment, including pH and the presence of endogenous inhibitors or activators of phosphatases.

Absorption and Distribution Studies in Animal Models

Understanding the absorption and distribution of dexamethasone following the administration of its phosphate prodrug is essential for predicting its therapeutic and potential adverse effects in various tissues. Animal models, particularly rats, have been instrumental in elucidating these pharmacokinetic properties.

Systemic and Multi-Tissue Distribution Profiles

Following its rapid conversion to dexamethasone, the active drug distributes throughout the body. Studies in rats have provided detailed insights into the multi-tissue distribution profiles of dexamethasone.

Physiologically based pharmacokinetic (PBPK) models have been developed to describe and predict the disposition of dexamethasone in various tissues in rats eur.nlscienceopen.com. These models integrate physiological parameters, such as tissue blood flow and volumes, with drug-specific properties to simulate the concentration-time profiles in different organs. PBPK models for dexamethasone in rats have been successfully applied to 12 different tissues, providing a comprehensive understanding of its distribution eur.nlscienceopen.com. These models can be valuable tools for extrapolating pharmacokinetic data across different species, including humans, and for predicting drug distribution under various physiological or pathological conditions.

A key parameter in PBPK modeling is the tissue partition coefficient (Kp), which quantifies the extent of drug distribution into a specific tissue relative to the blood or plasma at a steady state. Experimental studies in male rats have determined the Kp values for dexamethasone in various tissues.

Dexamethasone exhibits extensive partitioning into the liver, with a Kp value of 6.76 eur.nlscienceopen.com. The kidney also shows above-average partitioning with a Kp of 1.51 eur.nl. For most other tissues, the Kp values range between 0.1 and 1.5 eur.nlscienceopen.com. Interestingly, despite its moderate lipophilicity, dexamethasone shows very limited distribution into adipose tissue, with a Kp value of 0.17 scienceopen.com. The low concentration in the brain is thought to be due to the action of efflux transporters like P-glycoprotein scienceopen.com.

Table 1: Dexamethasone Tissue Partition Coefficients (Kp) in Male Rats

TissueKp Value
Adipose0.17
Bone0.30
Brain0.04
Gut0.90
Heart0.73
Kidney1.51
Liver6.76
Lung0.96
Muscle0.44
Pancreas0.92
Skin0.48
Spleen0.81
Thymus0.61
Data sourced from studies on the physiologically based pharmacokinetics of dexamethasone in rats. eur.nlscienceopen.com
Blood Cell to Plasma Partitioning Ratios

In a study involving female rats, the in vivo B/P ratio, determined through subcutaneous infusion, was found to be 0.727 (S.D. = 0.07). This was consistent with in vitro partitioning results, which yielded a ratio of 0.723 (S.D. = 0.08). The combined B/P value from both methods was 0.725 (S.D. = 0.08) nih.gov. A slightly lower average B/P ratio of 0.664 was observed in male rats following a subcutaneous bolus administration nih.gov. The observation that dexamethasone concentration is lower in whole blood compared to plasma is attributed to its significant binding to plasma proteins nih.gov.

Dexamethasone Blood to Plasma (B/P) Ratios in Rats

SexMethodB/P RatioStandard Deviation
FemaleSubcutaneous Infusion (in vivo)0.7270.07
FemaleIn vitro Partitioning0.7230.08
FemaleCombined0.7250.08
MaleSubcutaneous Bolus0.664N/A
Plasma Protein Binding Characteristics

The binding of dexamethasone to plasma proteins, primarily serum albumin, significantly influences its distribution and availability to target tissues. Research indicates that approximately 77% of dexamethasone in the blood is bound to plasma proteins nih.gov. In male Wistar rats, the plasma protein binding of dexamethasone was determined to be 82.5%, a value comparable to previously reported findings nih.gov. This binding is characterized as linear and non-saturable, indicating a low-affinity interaction with plasma proteins nih.gov. The dissociation constant for dexamethasone binding to human serum albumin is reported to be 58.8 μM nih.gov.

Site-Specific Pharmacokinetics in Specialized Compartments

Intrathecal Space (Cerebrospinal Fluid Penetration and Clearance)

Following intrathecal administration, this compound undergoes efficient conversion to its active form, dexamethasone. In a rat model, when delivered as a bolus into the cerebrospinal fluid (CSF), virtually all of the prodrug is converted to free dexamethasone within 40 minutes nih.gov. With continuous infusion, the majority of the corticosteroid exists in its active form at steady state nih.gov.

Studies in dogs have shown that intravenous administration of dexamethasone can reduce the CSF production rate by approximately 50% within 50 to 60 minutes thejns.org. It has also been noted that dexamethasone may decrease the penetration of vancomycin (B549263) into the CSF mhmedical.com.

Inner Ear Compartments (Perilymph Concentrations)

The concentration of dexamethasone in the perilymph of the inner ear is highly dependent on the route of administration. A study in human patients undergoing cochlear implantation demonstrated significantly higher perilymph concentrations following intratympanic (IT) administration compared to intravenous (IV) injection nih.gov.

The median perilymph concentration of dexamethasone after IT administration of approximately 4 mg was 1.4 mg/L, whereas after an IV injection of 0.17 mg/kg, the median concentration was 0.016 mg/L nih.gov. This represents an approximately 88-fold higher concentration with IT administration, which increases to about 260-fold after dose correction nih.gov. Conversely, plasma concentrations were about 40-fold lower after IT injection compared to IV administration nih.gov.

In a guinea pig model using a gel-based formulation, a single IT administration resulted in sustained and significant drug levels in the perilymph for at least 10 days karger.com.

Median Dexamethasone Concentrations in Human Perilymph and Plasma

Route of AdministrationPerilymph Concentration (mg/L)Plasma Concentration (mg/L)
Intratympanic (IT)1.40.003
Intravenous (IV)0.0160.12
Ocular Tissues (Vitreous, Aqueous Humor, Corneal Permeability)

The pharmacokinetics of this compound in ocular tissues have been extensively studied, revealing varying concentrations depending on the method of delivery.

Following a subconjunctival injection of 2.5 mg of dexamethasone disodium (B8443419) phosphate in human patients, the estimated maximum dexamethasone concentration in the aqueous humor was 858 ng/mL at 2.5 hours post-injection, and in the vitreous humor, it was 72.5 ng/mL at 3 hours nih.govresearchgate.net.

In a rabbit study, the order of this compound concentration in ocular tissues from highest to low was found to be cornea > sclera > conjunctiva > retina-choroid > anterior chamber > lens > vitreous nih.gov.

The corneal permeability of this compound is a critical factor for topical administration. The apparent permeability coefficient (Papp) for dexamethasone sodium across the cornea has been measured, and studies have shown that penetration-enhancing agents can significantly increase this permeability nih.gov. For instance, the use of a polyacetylene polymer resulted in an almost 5-fold increase in the Papp of DSP across the cornea nih.gov.

Peak Dexamethasone Concentrations in Human Ocular Tissues After Subconjunctival Injection

Ocular CompartmentPeak Concentration (ng/mL)Time to Peak (hours)
Aqueous Humor8582.5
Vitreous Humor72.53
Synovial Fluid Levels

The presence of dexamethasone in synovial fluid is relevant for the treatment of joint inflammation. A high-resolution liquid chromatography method has been developed for the determination of this compound and its active form, dexamethasone base, in horse synovial fluid researchgate.net. This method has a minimum detection limit of 0.350 µg/mL for synovial fluid researchgate.net. In horses, intra-articular administration of 100 mg of dexamethasone has been shown to produce intra-articular levels ranging from 10⁻⁶ to 10⁻⁸ M nih.gov.

Metabolism and Excretion Pathways in Preclinical Studies

The biotransformation and elimination of this compound are complex processes primarily involving hepatic metabolism followed by renal and biliary excretion of the resulting metabolites. Preclinical studies have delineated the key enzymatic pathways and transport mechanisms that govern the drug's clearance from the body.

The liver is the principal site of dexamethasone metabolism. The process is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms within the CYP3A subfamily. In vitro studies using human liver microsomes have established that CYP3A4 is the primary enzyme responsible for the metabolic transformation of dexamethasone.

The main metabolic pathway is hydroxylation, which adds a hydroxyl group to the dexamethasone molecule, rendering it more water-soluble and easier to excrete. This reaction predominantly yields 6-hydroxylated metabolites. The two major metabolites formed are 6β-hydroxydexamethasone and, to a lesser extent, 6α-hydroxydexamethasone. Side-chain cleavage is another identified metabolic route. The formation of these 6-hydroxylated products shows a strong correlation with the levels of CYP3A4, and selective inhibitors of CYP3A4, such as ketoconazole, can almost completely block their formation in experimental models.

Table 1: Primary Hepatic Metabolites of Dexamethasone in Preclinical Models
MetaboliteMetabolic PathwayPrimary Enzyme
6β-hydroxydexamethasoneHydroxylationCYP3A4
6α-hydroxydexamethasoneHydroxylationCYP3A4
Side-chain cleaved metabolitesSide-chain cleavageCYP3A4

Dexamethasone is a well-documented inducer of various drug-metabolizing enzymes. This induction can affect not only the clearance of co-administered drugs but also its own metabolism, a phenomenon known as auto-induction. The induction mechanism is mediated by the activation of nuclear receptors, primarily the Pregnane X receptor (PXR) and the Glucocorticoid Receptor (GR).

CYP3A4 and CYP3A5 : Dexamethasone significantly induces the expression and activity of CYP3A4. In preclinical rat models, treatment with dexamethasone increased CYP3A4 protein expression and activity in liver microsomes by 10- to 14-fold. This induction is concentration-dependent. At sub-micromolar concentrations, the induction is GR-dependent, while at higher concentrations, dexamethasone directly binds to and activates PXR, leading to a more potent induction effect. Polymorphisms in the CYP3A5 gene may influence the extent of CYP3A induction. mdpi.comnih.govresearchgate.net

CYP2A6 : In primary human hepatocyte cultures, dexamethasone has been shown to induce CYP2A6 mRNA in a concentration-dependent manner, with up to a 10-fold increase observed. mdpi.com This induction is mediated through the activation of the GR. mdpi.com

CYP2D6 : Preclinical studies have demonstrated that CYP2D6 is inducible by corticosteroids, including dexamethasone. uw.edu In studies with sandwich-cultured human hepatocytes, dexamethasone was found to robustly induce CYP2D6 activity, mRNA, and protein levels. uw.edu

Table 2: Induction of Drug Metabolizing Enzymes by Dexamethasone in Experimental Models
EnzymeObserved EffectMediating Receptor(s)Model System
CYP3A410- to 14-fold increase in expression and activityPXR, GRRat liver microsomes
CYP2A6Up to 10-fold increase in mRNAGRHuman hepatocyte cultures
CYP2D6Significant induction of activity, mRNA, and proteinNot specifiedHuman hepatocyte cultures

In addition to metabolizing enzymes, dexamethasone also induces the expression of drug efflux transporters, most notably P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. P-gp is an important transporter present in various tissues, including the small intestine, liver, kidney, and the blood-brain barrier, where it actively pumps a wide range of substances out of cells.

Preclinical studies in rats have shown that dexamethasone treatment increases the expression of P-gp. For instance, intestinal P-gp protein expression was found to be increased by 2.8-fold following dexamethasone administration. researchgate.net Similarly, in primary cultures of rat brain endothelial cells, dexamethasone treatment resulted in a concentration-dependent increase in P-gp expression and function. nih.govoup.com This induction of P-gp can have significant consequences for the disposition of other drugs that are substrates for this transporter.

The kidneys play a role in the elimination of dexamethasone and its metabolites. However, the renal excretion of unchanged, parent dexamethasone is a minor pathway, accounting for less than 10% of the total body clearance. fda.gov The majority of the drug is first metabolized in the liver, and these more water-soluble metabolites are then excreted in both the urine and bile.

Studies in adrenalectomized rats have shown that dexamethasone can influence renal electrolyte excretion, specifically increasing urinary potassium excretion without significantly affecting sodium excretion. nih.gov In cattle, studies tracking urinary elimination profiles found a high and rapid rate of excretion of dexamethasone, predominantly in its unmodified form, shortly after administration. researchgate.netacs.org This suggests that while direct renal clearance of the parent drug is low in humans, the excretion of metabolites via the urine is a critical final step in the drug's elimination from the body.

Epigenetic Modulation by Dexamethasone Sodium Phosphate

DNA Methylation Dynamics

DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to the cytosine base of DNA, typically at CpG dinucleotides. This process is critical for gene silencing and the maintenance of genomic stability. Dexamethasone (B1670325) sodium phosphate (B84403) has been found to disrupt the established DNA methylation patterns through several mechanisms.

Studies have revealed that treatment with dexamethasone sodium phosphate can lead to a global reduction in DNA methylation levels, a phenomenon known as hypomethylation, in certain cell types such as retinal pigment epithelial (RPE) cells. nih.govresearchgate.netnih.gov In ARPE-19 cells, a human retinal pigment epithelial cell line, exposure to dexamethasone resulted in a significant decrease in global 5-methylcytosine (B146107) (5mC) levels. nih.gov Specifically, a 21% reduction in DNA methylation was observed at a concentration of 1 mg/ml, which further decreased by 42% at 2 mg/ml. nih.gov Similarly, in primary human RPE (hRPE) cells, this compound induced significant global hypomethylation at the same concentrations. nih.govresearchgate.net

Table 1: Effect of this compound on Global DNA Methylation in ARPE-19 Cells

Dexamethasone ConcentrationMean Reduction in DNA Methylation (%)
1 mg/ml21%
2 mg/ml42%

The observed changes in DNA methylation are associated with altered expression of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining methylation patterns. nih.gov this compound treatment has been shown to aberrantly affect the mRNA expression levels of DNMTs in ARPE-19 cells. nih.govresearchgate.netnih.gov

Research findings indicate a complex regulatory effect on different DNMT isoforms:

DNMT1: The expression of DNMT1, the maintenance methyltransferase, was significantly elevated at a dexamethasone concentration of 2 mg/ml. nih.gov

DNMT3A: Conversely, the expression of DNMT3A, a de novo methyltransferase, was significantly reduced under the tested conditions. nih.gov In hRPE cells, DNMT3A expression was also significantly reduced at a 1 mg/ml concentration. nih.gov

DNMT3B: The expression of DNMT3B, another de novo methyltransferase, was significantly increased at a 1 mg/ml dexamethasone concentration. nih.gov

In hRPE cells, however, the expression of DNMT1 and DNMT3B was not significantly affected, suggesting that the global hypomethylation in these cells might be more directly related to the inhibition of DNMT enzymatic activities. nih.gov

Table 2: Inhibition of DNMT Enzymatic Activity by this compound

Dexamethasone ConcentrationRelative Overall DNMT Activity (%)
1 mg/ml62 ± 12%
2 mg/ml47 ± 8.0%

DNA Hydroxymethylation Dynamics

DNA hydroxymethylation, the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), is an important step in the process of DNA demethylation and is catalyzed by the Ten-Eleven Translocation (TET) family of enzymes.

In contrast to its effect on methylation, this compound has been shown to induce global DNA hyper-hydroxymethylation in ARPE-19 cells. nih.govresearchgate.netnih.gov Exposure to 1 mg/ml of dexamethasone led to a 41% increase in the DNA hydroxymethylation level, which rose to a 2.1-fold increase at a 2 mg/ml concentration. nih.gov This suggests an active process of demethylation is initiated by the compound in these cells.

Table 3: Effect of this compound on Global DNA Hydroxymethylation in ARPE-19 Cells

Dexamethasone ConcentrationMean Increase in DNA Hydroxymethylation
1 mg/ml41%
2 mg/ml2.1-fold

The observed increase in global DNA hydroxymethylation is consistent with the upregulation of the expression of TET enzymes. nih.govnih.gov Quantitative real-time PCR analysis in ARPE-19 cells revealed that dexamethasone exposure significantly upregulated the mRNA expression of TET1 and TET3 at a concentration of 2 mg/ml. nih.gov TET2 expression was also mildly upregulated. nih.gov This increased expression of TET enzymes, which are responsible for oxidizing 5mC to 5hmC, provides a direct molecular basis for the observed global hyper-hydroxymethylation. nih.gov

Investigation of Long-Lasting Epigenetic Changes and Gene Responsiveness

This compound can induce durable modifications to the epigenetic landscape, leading to a phenomenon known as "epigenetic memory." This memory can alter the responsiveness of genes to subsequent stimuli, essentially priming them for a modified transcriptional output. Research indicates that these lasting changes involve alterations in DNA methylation patterns and histone modifications, which together create a persistent cellular memory of the glucocorticoid exposure.

One of the key mechanisms underlying these long-term effects is the alteration of DNA methylation. Studies have shown that dexamethasone can lead to global DNA hypomethylation, a process characterized by the removal of methyl groups from DNA, which can activate gene expression. For instance, in human retinal pigment epithelial (hRPE) cells, exposure to this compound resulted in a significant decrease in global 5-methylcytosine (5mC) levels. oup.com This effect is linked to changes in the expression and activity of DNA methyltransferases (DNMTs) and ten-eleven translocation (TET) enzymes, which are crucial for establishing and maintaining methylation patterns. oup.comnih.govembopress.org

Specifically, treatment with this compound has been observed to directly inhibit the enzymatic activity of DNMTs. oup.comnih.govembopress.org This inhibition contributes to a global reduction in DNA methylation. Concurrently, dexamethasone can induce an increase in global DNA hydroxymethylation, an intermediate step in DNA demethylation, by upregulating the expression of TET enzymes. oup.comnih.govembopress.org

The following table summarizes the observed changes in global DNA methylation and hydroxymethylation in hRPE cells after 48 hours of exposure to this compound.

Dexamethasone ConcentrationChange in Global DNA Methylation (5mC)Change in Global DNA Hydroxymethylation (5hmC)
1 mg/ml~21% reduction~41% increase
2 mg/ml~42% reduction~2.1-fold increase

In addition to DNA methylation, dexamethasone can induce long-lasting changes in histone modifications, which are chemical alterations to the histone proteins around which DNA is wound. These modifications can influence chromatin structure and, consequently, gene accessibility and expression. For example, prenatal exposure to dexamethasone in rats has been shown to result in enduring epigenetic changes in the form of histone modifications at the promoter of the tumor necrosis factor-alpha (TNF-α) gene. nih.govbiorxiv.orgnih.govnih.gov These changes, which persist into adulthood, are associated with a decreased production of TNF-α. nih.govnih.gov The specific histone modifications observed include a reduction in active chromatin marks such as the acetylation of histone H3 lysines, as well as decreased levels of H3K4me1/3 and H3K36me3. nih.govnih.gov

These persistent epigenetic alterations can lead to a modified response to a second exposure to glucocorticoids. An in vitro study using a human fetal hippocampal cell line demonstrated this concept of "epigenetic memory." oup.com In this study, cells were treated with dexamethasone for 10 days, followed by a 20-day period without the compound. A subsequent re-exposure to dexamethasone resulted in an enhanced expression of a subset of glucocorticoid-target genes, indicating that the initial exposure had primed these genes for a more robust response. oup.com This phenomenon is not limited to cell lines; chronic stress, which leads to prolonged exposure to endogenous glucocorticoids, can also induce lasting epigenetic changes that alter the responsiveness of target genes to a subsequent glucocorticoid challenge. oup.com

The table below details the long-term histone modifications at the TNF-α promoter following prenatal dexamethasone exposure in a rat model.

Histone ModificationObserved ChangeFunctional Consequence
Acetylation of Histone H3 LysinesDecreasedRepression of TNF-α expression
H3K4me1/3 (Histone 3 Lysine 4 mono/trimethylation)DecreasedRepression of TNF-α expression
H3K36me3 (Histone 3 Lysine 36 trimethylation)DecreasedRepression of TNF-α expression

Advanced Drug Delivery Systems and Experimental Formulations for Dexamethasone Sodium Phosphate

Ocular Drug Delivery Research

The eye's protective barriers make effective drug delivery a significant challenge. Advanced formulations of dexamethasone (B1670325) sodium phosphate (B84403) aim to increase the drug's residence time and penetration into ocular tissues, thereby enhancing therapeutic efficacy for various inflammatory conditions.

Development of Sustained Release In Situ Gels (e.g., Gellan Gum, Carbopol 940, HPMC K4M)

In situ gels represent a promising strategy for ocular drug delivery. These systems are administered as liquids that undergo a phase transition to a gel upon contact with the eye's physiological environment, triggered by factors like ion concentration, pH, or temperature. herts.ac.uk This transformation increases the formulation's viscosity, prolonging its contact time with the ocular surface and providing sustained drug release. mdpi.comnih.gov

Polymers such as Gellan Gum, Carbopol 940, and Hydroxypropyl Methylcellulose (HPMC) K4M are frequently investigated for these formulations. Gellan gum, for instance, forms a gel in the presence of cations in the tear fluid. nih.gov Research into niosomal in-situ gels has utilized polymers like Carbopol 974 P and HPMC K4M to create formulations that can sustain drug release. researchgate.netijpsnonline.com One study combined niosomes with an in-situ gel containing 0.6% w/v of Carbomer 974 P and 0.8% w/v of HPMC K4M, which demonstrated a sustained release of 98.42% of the entrapped dexamethasone sodium phosphate over 6 hours. researchgate.netijpsnonline.com These systems offer a practical alternative to conventional eye drops by improving bioavailability through extended residence time. researchgate.netijpsnonline.com

Polymer SystemTrigger for GelationKey Finding
Gellan Gum Ion-sensitive (cations in tear fluid) nih.govForms a gel upon contact with the eye, prolonging drug residence time. nih.gov
Carbopol 940/974 P pH-sensitiveUsed in combination with HPMC to create a niosomal in-situ gel, sustaining drug release. researchgate.netijpsnonline.comajper.com
HPMC K4M Viscosity enhancerCombined with Carbopol, it sustained drug release from a niosomal in-situ gel formulation for up to 6 hours. researchgate.netijpsnonline.com

Biodegradable Nanoparticles for Ocular Delivery (e.g., Zinc Ion Bridging, PEG Coatings)

Biodegradable nanoparticles are being developed to provide controlled, sustained delivery of this compound to the eye, potentially reducing the need for frequent administrations. nih.govnih.gov One approach involves encapsulating the drug into nanoparticles made from materials like carboxyl-terminated poly(lactic-co-glycolic acid) (PLGA-COOH). nih.gov

To enhance drug loading and achieve sustained release, researchers have utilized zinc ion bridging. nih.govnih.gov This technique involves using zinc ions to chelate with the drug and the polymer, forming stable nanoparticles. nih.gov Furthermore, coating these nanoparticles with Poly(ethylene glycol) (PEG) has been shown to be critical for reducing inflammation upon administration. nih.gov

In a study on suture-induced corneal neovascularization in rats, a single subconjunctival administration of this compound-loaded nanoparticles with zinc ion bridging and dense PEG coatings was effective for two weeks. nih.govnih.govjohnshopkins.edu In contrast, eyes treated with a simple solution of the drug developed extensive neovascularization in less than a week. nih.govnih.govjohnshopkins.edu These nanoparticles, made from materials generally regarded as safe, have also been investigated for treating experimental autoimmune uveitis, where they sustained drug levels in the vitreous for at least two weeks after subconjunctival injection. arvojournals.org

Nanoparticle FeaturePurposeResearch Finding in Animal Models
Zinc Ion Bridging High drug loading and sustained release nih.govEffectively encapsulated this compound into PLGA nanoparticles. nih.gov
PEG Coatings Decrease inflammation following ocular administration nih.govA single injection of PEG-coated nanoparticles prevented corneal neovascularization for two weeks. nih.govnih.govjohnshopkins.edu

Niosomal Formulations for Enhanced Ocular Bioavailability

Niosomes are vesicular carriers composed of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs. nih.gov They are explored in ophthalmology to overcome issues like the rapid lacrimal drainage associated with conventional eye drops. researchgate.netijpsnonline.com By incorporating this compound into niosomes, researchers aim to prolong the drug's residence time on the ocular surface and enhance its bioavailability. researchgate.netijpsnonline.com

One study reported the preparation of this compound niosomes using a solvent injection technique with cholesterol and Tween-80. researchgate.netijpsnonline.com The optimal formulation, using a cholesterol-to-Tween-80 ratio of 1:2, resulted in niosomes with a particle size of 368.7 nm and a high drug entrapment efficiency of 93.15%. researchgate.netijpsnonline.com When these niosomes were incorporated into an in-situ gel, they demonstrated the ability to sustain drug release over an extended period, offering a significant advantage over standard eye drop solutions. researchgate.netijpsnonline.com

Ultrasound-Enhanced Corneal Permeability Studies

The cornea presents a significant barrier to drug penetration into the eye. Therapeutic ultrasound, also known as sonophoresis, is being investigated as a method to temporarily and safely increase the permeability of the cornea, thereby enhancing drug delivery. nih.govnih.gov

In vivo studies using a rabbit model have demonstrated the effectiveness of this technique for this compound. nih.govnih.gov When ultrasound was applied for 5 minutes, there was a significant increase in the concentration of the drug in the aqueous humor compared to sham-treated eyes. nih.govnih.gov Specifically, application at a frequency of 400 kHz resulted in a 2.8-fold increase in drug concentration, while 600 kHz ultrasound led to a 2.4-fold increase. nih.govnih.gov Histological analysis of the corneas post-treatment showed only minor, transient structural changes, primarily limited to epithelial disorganization, suggesting the potential safety of this enhancement method. nih.govnih.govresearchgate.net

Ultrasound Frequency (at 0.8 W/cm²)Duration of ApplicationIncrease in Aqueous Humor Drug Concentration (in vivo)
400 kHz5 minutes2.8 times nih.govnih.gov
600 kHz5 minutes2.4 times nih.govnih.gov

Investigation of Novel Ocular Delivery Systems (e.g., Visulex System in Animal Models)

The Visulex® system is a noninvasive ocular drug delivery device designed to administer drugs to both the anterior and posterior segments of the eye. nih.govnih.gov The system consists of a silicone polymer shell with an annular sponge that holds the drug solution and is placed in contact with the sclera. nih.gov

This system has been evaluated in rabbit models for treating experimental uveitis. nih.govnih.gov Studies tested various concentrations of this compound (4%, 8%, and 15%). nih.govresearchgate.net The results showed that all treatment regimens suppressed signs of inflammation and were well-tolerated over a 29-day period. nih.govresearchgate.net The higher concentration regimens (8% and 15%) were found to be safe and effective for treating anterior, intermediate, and posterior uveitis, showing a more rapid and higher degree of inflammation resolution. nih.gov The 4% regimen was considered potentially effective only for anterior and intermediate uveitis. nih.gov Another study investigated a sustained-release depot formed by the passive delivery of this compound and calcium ions using a similar lens device, which was also found to be effective in the uveitis model. arvojournals.org

Targeted Delivery Systems for Systemic and Localized Applications

Beyond ocular applications, research is underway to develop targeted delivery systems for this compound to treat other localized and systemic inflammatory conditions. The goal is to concentrate the drug at the site of action, which could enhance efficacy and reduce systemic side effects. explorationpub.comeuropeanpharmaceuticalreview.com

One innovative approach involves using genetically engineered nanoparticles. In a pre-clinical study, researchers developed cell membrane-coated nanoparticles designed to target inflamed endothelial cells in the lungs. europeanpharmaceuticalreview.com These nanoparticles were loaded with dexamethasone and administered to mice with lung inflammation. The study found that this targeted delivery completely treated the inflammation at a drug concentration where standard delivery methods were ineffective. europeanpharmaceuticalreview.com

For localized inflammation, such as in rheumatoid arthritis, injectable in-situ gels are being explored. A phospholipid-based phase separation gel co-loaded with methotrexate (B535133) and this compound was developed for intra-articular injection. nih.gov In a rabbit model of rheumatoid arthritis, this system provided sustained release of both drugs for over 14 days and maintained its anti-inflammatory effect for three weeks, suggesting its potential to reduce dosing frequency. nih.gov Other research has focused on chitosan-based systems, such as hydrogels and solid dispersions, for buccal delivery to treat mouth diseases, demonstrating a slow and prolonged release of the drug. nih.gov

Delivery SystemTarget ApplicationKey Research Finding
Genetically Engineered Nanoparticles Lung InflammationCompletely treated inflammation in mice at low drug concentrations. europeanpharmaceuticalreview.com
Phospholipid In-Situ Gel Rheumatoid Arthritis (intra-articular)Provided sustained release for over 14 days and a therapeutic effect for 3 weeks in a rabbit model. nih.gov
Chitosan (B1678972) Hydrogels/Solid Dispersions Mouth Diseases (buccal)Achieved slow and prolonged drug release in both in-vitro and in-vivo tests. nih.gov

Chitosan Microspheres for Brain and Nasal Delivery

The nasal route presents a promising non-invasive pathway for delivering therapeutic agents directly to the brain, bypassing the blood-brain barrier. nih.gov Researchers have been developing advanced drug delivery systems to enhance the efficacy of this route. One such approach involves the use of microspheres, which can be designed to improve drug absorption and residence time in the nasal cavity.

A study focused on creating a sprayable powder delivery platform for this compound (DSP) aimed at brain targeting via the nasal route. nih.gov In this research, DSP-loaded microspheres were developed and then blended with soluble inert carriers like mannitol (B672) or lactose (B1674315) monohydrate. nih.gov The investigation found that mannitol was a superior carrier, improving the flow properties of the powder blend. nih.gov These microsphere blends demonstrated enhanced mucoadhesive properties and increased the permeability of DSP across an epithelial model barrier. nih.gov

Nasal deposition studies, conducted using a 3D-printed model of the nasal cavity, revealed that a significant fraction of the DSP dose, up to 17.0%, could be deposited in the olfactory region. nih.gov This region is a key target for direct nose-to-brain drug transport. The study also underscored the influence of individual nasal cavity anatomy on deposition patterns, suggesting the importance of a personalized approach for optimizing olfactory delivery. nih.gov While this study provides a platform for nasal delivery, further research into chitosan-specific microspheres for this compound is warranted to fully explore the benefits of this natural polymer, which is known for its biocompatibility and mucoadhesive properties. mdpi.com

Lipid Calcium Phosphate Nanoparticles for Inflammatory Bowel Disease

Researchers have designed pH-sensitive lipid calcium phosphate (LCP) core-shell nanoparticles as a novel delivery system for this compound in the treatment of inflammatory bowel disease (IBD). nih.govnih.gov This system is engineered to co-load the water-soluble this compound (Dsp) into the inner calcium phosphate core and the less soluble dexamethasone (Dex) onto the outer pH-sensitive lipid layer. nih.gov

The LCP nanoparticles, with a particle size of approximately 200 nm, are designed to accumulate at the site of colonic inflammation. nih.govnih.gov In the acidic environment characteristic of inflamed tissues, the outer lipid layer is intended to dissociate, releasing dexamethasone first. nih.govdovepress.com This initial release helps to create a microenvironment that encourages the polarization of macrophages towards the anti-inflammatory M2 phenotype. nih.govresearchgate.net Subsequently, the exposed inner core containing this compound is taken up by pro-inflammatory M1 macrophages, where it acts to suppress the production of inflammatory cytokines. nih.govnih.gov

This sequential release mechanism aims to comprehensively regulate macrophage activity, promoting a shift from a pro-inflammatory to an anti-inflammatory state, thereby aiding in the remission of ulcerative colitis symptoms. nih.gov

Table 1: Characteristics of Dexamethasone-Loaded Lipid Calcium Phosphate Nanoparticles

CharacteristicFinding
Particle Size Approximately 200 nm nih.govnih.gov
Composition pH-sensitive lipid outer shell, calcium phosphate inner core nih.gov
Drug Loading Dexamethasone in the outer shell, this compound in the inner core nih.gov
Release Mechanism Sequential, pH-dependent release nih.govdovepress.com
Target Inflamed colonic tissue and M1 macrophages nih.gov

Encapsulation in Autologous Erythrocytes for Prolonged Release

Encapsulation of this compound within a patient's own red blood cells (autologous erythrocytes) is an innovative strategy to achieve prolonged drug release. nih.govresearchgate.net This method, which results in a product sometimes referred to as EryDex, is designed to provide a continuous and sustained delivery of dexamethasone. nih.govfrontiersin.org

The process involves the ex-vivo loading of this compound into erythrocytes using a technique based on reversible hypotonic hemolysis. nih.govresearchgate.net This creates transient pores in the cell membrane, allowing the drug to enter. Once encapsulated, red blood cell phosphatases slowly cleave the phosphate group from the prodrug, releasing the active dexamethasone into circulation over an extended period, typically around four weeks. nih.govfrontiersin.org

A fully automated process has been developed to perform this encapsulation, ensuring reproducibility and efficiency. nih.govresearchgate.net Studies have shown that the processed erythrocytes maintain their fundamental biochemical and physiological properties. nih.govresearchgate.net Research involving patients with Ataxia Telangiectasia has demonstrated the loading efficiency of this automated system. nih.govresearchgate.net For instance, using initial this compound quantities of 62.5 mg and 125 mg resulted in an encapsulated amount of 9.33 ± 1.40 mg and 19.41 ± 2.10 mg, respectively. researchgate.net This delivery system aims to maintain the therapeutic efficacy of the corticosteroid while potentially altering its pharmacokinetic profile. nih.govfrontiersin.org

Polyethylene Glycol (PEG) Conjugates for Sustained Anti-inflammatory Effects

The conjugation of this compound to Polyethylene Glycol (PEG) represents a strategy to prolong the drug's anti-inflammatory effects. nih.govacs.org In one approach, a novel linear multifunctional PEG-dexamethasone conjugate was synthesized. nih.govacs.org In this design, dexamethasone is attached to the PEG backbone via an acid-labile hydrazone bond. nih.govacs.org This linkage is engineered to be stable at physiological pH but to release the drug in the more acidic microenvironments often found in inflamed tissues. nih.gov

In vitro studies demonstrated this pH-dependent release, with no significant drug release at pH 7.4, less than 1% release at pH 6.0, and a linear release of about 9% over 17 days at pH 5.0. nih.gov

When tested in a rat model of adjuvant-induced arthritis, a single administration of the PEG-dexamethasone conjugate provided a sustained anti-inflammatory effect for over 15 days. nih.govacs.org In contrast, treatment with an equivalent dose of unconjugated this compound offered only temporary relief, with inflammation recurring after the treatment was stopped. nih.govacs.org Histological analysis of the ankle joints from the animal models confirmed the superior anti-inflammatory and disease-modifying effects of the PEG conjugate compared to the free drug. nih.gov Another study explored thermoresponsive PEG-based dexamethasone prodrugs that can self-assemble into micelles, which could have therapeutic applications in conditions with elevated local temperatures, such as inflammation. digitellinc.com

Transdermal Delivery Investigations

Iontophoresis-Based Approaches for Enhanced Skin Permeation

Iontophoresis is a non-invasive technique that utilizes a low-level electrical current to enhance the transport of charged molecules, such as this compound, across the skin barrier. jospt.org Numerous studies have demonstrated that cathodal iontophoresis significantly increases the permeation of this compound through the skin compared to passive diffusion or anodal iontophoresis. tandfonline.com

The effectiveness of iontophoretic delivery is influenced by several factors, including drug concentration and current density. nih.gov In vitro studies using porcine skin showed that increasing the this compound concentration from 10 mM to 40 mM resulted in a nearly four-fold increase in cumulative permeation. nih.gov Similarly, a linear relationship was observed between the drug flux and the applied current density. nih.gov

In vivo studies in humans, using microdialysis to measure drug delivery in real-time, have confirmed the successful transdermal delivery of this compound. jospt.orgnih.gov These studies found that measurable concentrations of the drug and its metabolites were recovered in the underlying tissues, with greater amounts found at a superficial depth (1 mm) compared to a deeper depth (4 mm). jospt.orgnih.gov Interestingly, there was no significant difference in the total amount of drug delivered between 1-mA and 2-mA current intensities. jospt.orgnih.gov The research suggests that iontophoresis can create a depot of this compound in the stratum corneum, which is then retained in the skin for at least 24 hours. tandfonline.com

Table 2: Peak Concentrations of Dexamethasone-Total Recovered via Iontophoresis in Human Tissue

Current IntensityProbe DepthPeak Concentration (µg/mL, Mean ± SD)
1-mA1 mm10.8 ± 8.1 jospt.orgnih.gov
2-mA1 mm7.7 ± 5.5 jospt.orgnih.gov
1-mA4 mm2.0 ± 0.8 jospt.orgnih.gov
2-mA4 mm1.3 ± 0.9 jospt.orgnih.gov

Microporation Techniques for Localized Delivery

Microporation involves creating microscopic pathways through the stratum corneum, the outermost layer of the skin, to enhance drug delivery. Microneedle arrays are a primary example of this technique.

Novel dissolving microneedle arrays have been developed for the delivery of this compound. nih.gov In one study, a trilayer dissolving microneedle array was fabricated, which co-formulated both dexamethasone and its prodrug, this compound. nih.gov This design aimed to achieve a rapid onset of action combined with sustained treatment. nih.gov The microneedles were supported by a 3D-printed baseplate to ensure effective skin insertion. nih.gov Ex-vivo studies demonstrated that these trilayer microneedles could achieve a delivery efficiency of over 40% for intradermal delivery and over 50% for transdermal delivery. nih.gov

Another area of investigation combines microneedles with iontophoresis to further enhance drug delivery. researchgate.net In a study using rats, this compound was loaded into biodegradable microneedles made from polyvinyl alcohol and polyvinyl pyrrolidone. researchgate.net The combination of these drug-loaded microneedles with iontophoresis resulted in significantly higher and more rapid drug permeation (95.06 ± 2.5% within 60 minutes) compared to the use of microneedles alone (84.07 ± 3.5% within 240 minutes). researchgate.net This combined approach also led to a more significant reduction in paw edema in an animal model of inflammation, highlighting its potential for localized anti-inflammatory therapy. researchgate.net

Effect of Experimental Parameters and Skin Type on Drug Transport Kinetics

The efficiency of transdermal delivery of this compound is significantly influenced by a range of experimental parameters and the type of skin used as a barrier model. These factors can alter the rate and extent of drug penetration, thereby affecting its therapeutic efficacy. Key parameters include the drug concentration, the application of electrical currents (iontophoresis), the pH of the formulation, and the composition of the vehicle. Furthermore, physiological differences between skin types, such as those from different species, can impact the kinetics of drug transport.

Influence of Drug Concentration and Current Density in Iontophoresis

Iontophoresis, a method that uses a small electric current to enhance the delivery of drugs through the skin, is a common technique for administering this compound. The transport kinetics in this system are highly dependent on both the drug concentration and the applied current density.

Research has demonstrated a direct relationship between the concentration of this compound in the donor solution and the amount of drug that permeates the skin. An in vitro study using porcine skin showed that increasing the drug concentration from 10 mM to 40 mM resulted in an approximately four-fold increase in cumulative permeation. nih.gov This suggests that higher concentrations create a greater driving force for the drug to move across the skin barrier.

Similarly, the flux of this compound is linearly dependent on the applied current density. In the same study, a strong linear correlation (r²=0.96) was observed between the drug flux and current densities ranging from 0.1 to 0.5 mA cm⁻². nih.gov This indicates that the rate of drug delivery can be effectively modulated by adjusting the electrical current.

ParameterValueCumulative Permeation (µg cm⁻²)
Concentration10 mM35.65 ± 23.20
40 mM137.90 ± 53.90

Table 1: Effect of this compound Concentration on Cumulative Permeation across Porcine Skin

Current Density (mA cm⁻²)Dexamethasone Flux (J_DEX) (µg cm² h⁻¹)
0.1Calculated based on the linear equation
0.3Calculated based on the linear equation
0.5Calculated based on the linear equation

The relationship is described by the equation: J_DEX = 237.98 * i_d - 21.32

Table 2: Linearity of this compound Flux with Applied Current Density

Impact of Formulation pH and Ionic Composition

The pH of the drug formulation plays a critical role in the iontophoretic delivery of this compound, primarily by influencing the charge of the drug molecule and the properties of the skin. This compound is a dianionic prodrug at physiological pH, making it suitable for cathodal delivery (delivery from the negative electrode). nih.gov

Studies have explored altering the pH of the donor solution to modulate drug transport. Lowering the pH to 4 was investigated as a strategy to reduce the skin's negative charge, as the isoelectric point of skin is between 4 and 5. nih.gov While this did reduce the electroosmotic flow, which moves in the opposite direction of the drug during cathodal iontophoresis, it did not lead to an improvement in drug delivery. nih.gov This suggests that electromigration is the primary mechanism for the transport of this compound. nih.govoup.com

The presence of competing ions in the formulation can also significantly affect delivery efficiency. To achieve optimal flux from the cathode, it is recommended to exclude background electrolytes from the formulation. nih.govoup.com The inclusion of other ions, such as those from lidocaine (B1675312) hydrochloride, can lead to a decrease in this compound flux due to competition for carrying the electrical current. nih.govoup.com The use of a salt bridge to separate the drug formulation from the cathode compartment has been shown to double the steady-state iontophoretic flux by preventing competition from chloride ions generated at the cathode. nih.gov

ConditionSteady-State Iontophoretic Flux (µg cm⁻² h⁻¹)
Without Salt Bridge (40 mM, 0.3 mA cm⁻²)20.98 ± 7.96
With Salt Bridge (40 mM, 0.3 mA cm⁻²)41.82 ± 11.98

Table 3: Effect of a Salt Bridge on the Iontophoretic Flux of this compound

Influence of Skin Type and In Vitro vs. In Vivo Models

The type of skin used in permeation studies is a crucial factor, as inter-species differences can affect the results. Porcine skin is often used as an in vitro model for human skin due to its anatomical and physiological similarities. Stability studies have shown that the conversion of this compound to its active form, dexamethasone, is limited and comparable across human, porcine, and rat dermis, suggesting that these animal models are suitable for such studies. nih.gov

Interestingly, a study comparing the in vivo flux across rat skin with the in vitro flux across dermatomed porcine skin found no statistically significant difference. nih.gov The in vivo flux in rats was 1.66 ± 0.20 µg cm⁻² min⁻¹, while the in vitro flux across porcine skin was 1.79 ± 0.49 µg cm⁻² min⁻¹. nih.gov This finding supports the utility of in vitro porcine skin models for predicting in vivo performance. However, it is important to note that while drug delivery across the epidermis has been demonstrated in animal models, accumulation in venous blood has not been consistently observed. jospt.org

Skin ModelFlux (µg cm⁻² min⁻¹)
Rat Skin (in vivo)1.66 ± 0.20
Porcine Skin (in vitro)1.79 ± 0.49

Table 4: Comparison of this compound Flux Across Different Skin Models

Analytical Methodologies for Dexamethasone Sodium Phosphate Research

Chromatographic Techniques for Quantification and Separation

Chromatographic techniques are fundamental in the analytical landscape of Dexamethasone (B1670325) Sodium Phosphate (B84403) research, providing robust methods for its separation, identification, and quantification. These methods are essential for assessing the purity of the drug substance, determining its concentration in various formulations, and studying its behavior in biological systems.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the analysis of Dexamethasone Sodium Phosphate due to its high sensitivity, selectivity, and reproducibility edu.krd. It separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure edu.krd.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of this compound. In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a more polar aqueous-organic mixture. This compound, being a more polar molecule, interacts less with the nonpolar stationary phase and elutes relatively quickly.

Method development for this compound often involves creating a procedure that can separate the active ingredient from its parent compound (Dexamethasone), degradation products, and other substances that may be present in a formulation or biological matrix nih.govresearchgate.net. For instance, an HPLC method was developed to determine Dexamethasone, this compound, and Chloramphenicol simultaneously in pharmaceutical preparations using a Shim-Pack CLC-ODS column under isocratic conditions edu.krdresearchgate.net. The goal is to achieve a short analysis time, acceptable resolution between peaks, and symmetrical peak shapes pjps.pk.

The optimization of chromatographic conditions is critical for developing a robust and reliable analytical method. This involves systematically adjusting various parameters to achieve the desired separation and sensitivity.

Stationary Phase: The most frequently used stationary phase for this compound analysis is a reversed-phase C18 column pjps.pktpcj.orgresearchgate.net. Column dimensions are also a key parameter; a common configuration is a 250 mm x 4.6 mm column with a 5 µm particle size, which provides a good balance between efficiency and backpressure pjps.pktpcj.org. Newer technologies, such as columns with MaxPeak High Performance Surfaces, have been employed to improve the peak shape and recovery of metal-sensitive phosphorylated compounds like this compound by minimizing analyte-surface interactions waters.com.

Mobile Phase: The mobile phase composition significantly influences the retention and separation of analytes. For this compound, mobile phases typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) pjps.pknih.gov. The pH of the aqueous buffer is a critical factor; for example, a phosphate buffer adjusted to pH 3.0 was used in one method to achieve optimal separation tpcj.orgtpcj.org. In another, a mobile phase of 5 mM ammonium (B1175870) acetate (B1210297) buffer, acetonitrile, and methanol (43:32:25, v/v) was employed nih.gov. The ratio of the organic modifier to the aqueous buffer is adjusted to control the retention time of the analyte pjps.pk. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for simpler separations and offers the advantage of shorter run times pjps.pktpcj.org.

Detection Parameters: UV detection is the most common method for quantifying this compound after chromatographic separation edu.krd. The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte to ensure maximum sensitivity. Commonly used wavelengths for this compound include 240 nm, 242.5 nm, and 254 nm researchgate.netnih.govekjo.orgnih.gov. The flow rate of the mobile phase is typically set around 1.0 mL/min to ensure efficient separation within a reasonable timeframe pjps.pktpcj.orgresearchgate.net.

The following table summarizes typical HPLC parameters used in the analysis of this compound from various studies.

ParameterStudy 1 tpcj.orgStudy 2 researchgate.netStudy 3 nih.govStudy 4 ekjo.org
Stationary Phase Reversed-phase C18 (250mm X 4.6 mm, 5µm)C18 PrincetonSPHER-100 (250 × 4.6 mm, 5 µm)Vydac Denali C18 (250 × 4.6 mm, 5 μm)Waters μ Bondapak C18
Mobile Phase Acetonitrile: 0.1% Phosphate Buffer (50:50), pH 3.0Acetonitrile: 0.1% Sodium Dihydrogen Phosphate Monohydrate (50:50)5 mM Ammonium Acetate Buffer: Acetonitrile: Methanol (43:32:25, v/v)Methanol: Water (50:50)
Elution Mode IsocraticIsocraticIsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min0.9 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nmUV at 240 nmUV at 254 nm
Retention Time 2.25 min2.899 minNot Specified2.8 min

Effective sample preparation is crucial for accurate quantification, especially in complex biological matrices where endogenous components can interfere with the analysis ekjo.org. The primary goals are to remove interfering substances, concentrate the analyte, and ensure the sample is compatible with the HPLC system.

For biological fluids like vitreous, a significant challenge is the co-elution of proteins with this compound, which can obscure the analyte peak ekjo.orgnih.gov. A widely used solution is a sample clean-up procedure using solid-phase extraction (SPE) with a Waters Sep-Pak C18 cartridge ekjo.orgnih.gov. This method effectively separates the drug from interfering proteins.

The general procedure for sample clean-up using a Sep-Pak C18 cartridge involves the following steps ekjo.orgnih.gov:

Conditioning: The cartridge is first pre-wet with methanol, followed by water, to activate the C18 stationary phase.

Loading: The biological sample (e.g., vitreous supernatant) is applied to the cartridge.

Washing: The cartridge is washed with water. During this step, endogenous vitreous proteins are eluted and discarded, while this compound is retained on the C18 sorbent.

Elution: The retained this compound, along with other less polar compounds like parabens and prednisone, is eluted from the cartridge using a stronger solvent, typically methanol ekjo.orgnih.gov.

This clean-up procedure significantly improves the quality of the chromatogram by removing interfering peaks ekjo.org. Although the recovery of the analyte through this process may be reduced (e.g., a reported recovery of 68.9 ± 3.0%), the method is highly reproducible, making it suitable for quantitative analysis ekjo.orgnih.gov.

HPLC methods have been successfully developed and validated for the quantification of this compound in various biological matrices, enabling pharmacokinetic and metabolism studies.

Vitreous: A reverse-phase HPLC method was specifically developed to determine the levels of this compound in vitreous fluid ekjo.orgnih.gov. Following the Sep-Pak C18 cartridge clean-up procedure, the resulting sample is analyzed by RP-HPLC with UV detection at 254 nm ekjo.org. The method demonstrated good linearity for this compound concentrations ranging from 0.1 mg to 1.0 mg per 1.0 mL of vitreous, with a correlation coefficient of 0.998 ekjo.org. This provides a sensitive and reliable technique for determining the presence and concentration of the drug in this specific ocular tissue ekjo.orgnih.gov.

Plasma and Synovial Fluid: An HPLC method has also been established for the simultaneous determination of this compound and its active form, Dexamethasone base, in horse plasma and synovial fluid redalyc.orgresearchgate.net. In this method, samples were analyzed on a C-18 column with a mobile phase of potassium phosphate, methanol, and tetrahydrofuran (B95107) redalyc.org. The method showed excellent linearity with a correlation coefficient of 0.990 redalyc.orgresearchgate.net. The limit of detection for synovial fluid was determined to be 0.350 µg/mL redalyc.orgresearchgate.net. The conversion of the prodrug, this compound, to Dexamethasone has also been evaluated in rat plasma to support skin permeation studies nih.govsigmaaldrich.com.

HPLC is an indispensable tool for the quality control and characterization of novel drug delivery systems containing this compound.

Microspheres: A robust RP-HPLC method was developed and validated for the quantitative analysis of this compound in chitosan (B1678972) microspheres prepared by a spray-drying method researchgate.net. The analysis was performed on a C18 column with a mobile phase of acetonitrile and 0.1% sodium dihydrogen phosphate monohydrate (50:50) and UV detection at 254 nm researchgate.net. The method was validated according to ICH guidelines and demonstrated excellent performance, which was then successfully applied to determine the drug entrapment efficiency in the microspheres researchgate.net. Similarly, validated RP-HPLC methods are used to determine drug content and analyze in vitro release profiles from lipopolymeric microspheres mdpi.com.

The table below summarizes the validation parameters for the HPLC method used for quantifying this compound in chitosan microspheres researchgate.net.

Validation ParameterResult
Linearity Range 15-60 µg/mL
Correlation Coefficient (R²) 0.9992
Limit of Detection (LOD) 1.327 µg/mL
Limit of Quantitation (LOQ) 4.425 µg/mL
Intra-day Precision (%RSD) 0.057 - 0.876%
Inter-day Precision (%RSD) 0.780 - 0.949%
Accuracy (% Recovery) 99.269 - 100.980%

Pediatric Formulations: A fast and reliable HPLC-UV method was developed and validated for the determination of this compound in novel solid dosage forms intended for pediatric use mdpi.com. This analytical method was crucial for estimating the dissolution profile of the new formulations and for supporting in vitro experiments simulating gastrointestinal digestion mdpi.com. The method showed a limit of detection (LOD) of 0.14 µg/mL and a limit of quantitation (LOQ) of 0.42 µg/mL, confirming its sensitivity for this application mdpi.com.

Validation Parameters (Linearity, Limit of Detection, Limit of Quantitation, Precision, Accuracy, Recovery)

The reliability of HPLC methods for the determination of this compound is established through rigorous validation in accordance with ICH guidelines. researchgate.netresearchgate.net Validation ensures that the analytical procedure is suitable for its intended purpose. Key parameters evaluated include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and recovery.

Linearity: This parameter demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical method. For DSP, linearity is typically established over a concentration range relevant to the specific application, with studies showing strong correlation coefficients (R² or r) of 0.999 or greater. researchgate.netresearchgate.netnih.govtpcj.org One study, for instance, confirmed linearity in the concentration range of 15-60 µg/mL. researchgate.net Another reported a range of 5-25 µg/ml. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijnrd.org For DSP, reported LOD values range from approximately 0.78 µg/mL to 1.327 µg/mL. researchgate.netresearchgate.net Corresponding LOQ values have been reported in the range of 2.3 µg/mL to 4.425 µg/mL. researchgate.netresearchgate.net

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Studies report %RSD values well within the acceptable limit of 2%, with intra-day precision ranging from 0.057-0.876% and inter-day precision from 0.780-0.949%. researchgate.nettpcj.org

Accuracy and Recovery: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of pure drug is added to a placebo or sample matrix and then analyzed. The percentage of the drug recovered is calculated. For DSP, recovery percentages are consistently high, typically falling within the 98% to 102% range, indicating excellent method accuracy. researchgate.netnih.govtpcj.org One study reported recovery percentages between 99.269% and 100.980%, while another found a range of 98.58%–102.52%. researchgate.netnih.gov

Validation ParameterReported Value/RangeReference
Linearity Range15-60 µg/mL researchgate.net
Correlation Coefficient (R²)>0.999 researchgate.netresearchgate.netnih.gov
Limit of Detection (LOD)0.78 - 1.327 µg/mL researchgate.netresearchgate.net
Limit of Quantitation (LOQ)2.3 - 4.425 µg/mL researchgate.netresearchgate.net
Intra-day Precision (%RSD)0.057 - 0.876% researchgate.net
Inter-day Precision (%RSD)0.780 - 0.949% researchgate.net
Accuracy (% Recovery)98.58 - 102.52% nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Tissue Concentrations

Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) is a highly sensitive and specific technique essential for quantifying this compound and its active metabolite, dexamethasone, in complex biological matrices such as plasma and various tissues. nih.govnih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection of analytes at very low concentrations. waters.com

In pharmacokinetic studies, LC-MS/MS is used to determine the distribution of the drug in different body compartments. For instance, a validated LC-MS/MS method was developed to simultaneously quantify moxifloxacin (B1663623) hydrochloride and this compound in rabbit ocular tissues and plasma. nih.gov The method demonstrated good linearity over a concentration range of 0.5 to 200 ng/mL, with a lower limit of quantification (LLOQ) of 0.5 ng/mL for DSP. nih.gov Another sensitive LC/MS/MS method was developed for measuring dexamethasone in rat plasma, plasma ultrafiltrate, and fetal tissues, achieving an LLOQ of 0.2 ng/mL from a 500 μL plasma sample. nih.gov This level of sensitivity is crucial for characterizing maternal/fetal drug profiles. nih.gov The sample preparation for tissue analysis typically involves homogenization followed by protein precipitation or solid-phase extraction (SPE) to isolate the analytes from interfering substances before injection into the LC-MS system. nih.govnih.gov

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple, cost-effective, and rapid approach for the quantitative analysis of this compound in bulk drug and pharmaceutical formulations. nih.govresearchgate.net

Ultraviolet (UV) Spectrophotometry for Quantitative Determination

UV spectrophotometry is based on the principle that a substance absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert law). nih.govnih.gov For the quantitative determination of this compound, a solution of the compound is prepared in a suitable solvent, such as distilled water or a phosphate buffer, and its absorbance is measured at its wavelength of maximum absorption (λmax). researchgate.netnih.gov The concentration of an unknown sample can then be calculated by comparing its absorbance to a standard calibration curve. Studies have demonstrated this method to be simple, precise, and accurate for DSP analysis in various pharmaceutical injection forms. nih.govnih.gov The method is validated according to ICH guidelines to ensure its reliability for routine quality control analysis. researchgate.netresearchgate.net

Determination of Wavelength Maxima (λmax for this compound and Dexamethasone Base)

The wavelength of maximum absorbance (λmax) is a critical parameter in developing spectrophotometric methods. For this compound, the reported λmax is consistently found to be around 242 nm or 242.5 nm when dissolved in solvents like distilled water or phosphate buffer at a neutral pH. researchgate.netnih.govnih.gov However, the λmax can be influenced by the pH of the medium due to the ionization of the phosphate group. researchgate.net For example, in a methanol-water mixture, the λmax was observed at 241 nm, but it shifted to 269 nm when a pH 3.0 phosphate buffer was used. researchgate.netresearchgate.net

For the active form, Dexamethasone base, the λmax is reported to be 240 nm. sielc.com The slight difference in λmax between the phosphate ester and the base form allows for their potential differentiation under specific chromatographic or spectrophotometric conditions.

Biochemical and Molecular Assays for Mechanistic Studies

To understand the molecular mechanisms underlying the effects of this compound, researchers utilize various biochemical and molecular assays. These techniques can elucidate how the compound influences cellular processes, such as epigenetic modifications.

Enzyme-Linked Immunosorbent Assay (ELISA) for DNA Methylation and Hydroxymethylation

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of mechanistic studies for this compound, specialized ELISA kits are used to measure global changes in DNA modifications, specifically DNA methylation (5-methylcytosine, 5-mC) and hydroxymethylation (5-hydroxymethylcytosine, 5-hmC). nih.govepigentek.comzymoresearch.com

One study investigated the epigenetic alterations associated with this compound treatment in retinal pigment epithelial (RPE) cells. nih.gov Using MethylFlash™ Global DNA Methylation and Hydroxymethylation ELISA kits, researchers quantified changes in the genomic DNA of these cells after exposure to the drug. nih.gov The results revealed that dexamethasone exposure led to significant global DNA hypomethylation (a reduction in 5-mC levels) and hyper-hydroxymethylation (an increase in 5-hmC levels). nih.gov These findings suggest that the therapeutic (and potentially adverse) effects of this compound may be mediated, in part, through the modulation of the epigenetic landscape of target cells. nih.gov The ELISA method provides a quantitative platform to assess these changes by using specific antibodies that recognize 5-mC or 5-hmC, allowing for the colorimetric or fluorometric detection of these modifications in DNA samples. nih.govcellbiolabs.com

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a fundamental technique for quantifying messenger RNA (mRNA) levels, thereby providing insights into the gene expression changes induced by this compound. This method allows for the sensitive and specific measurement of transcript abundance for targeted genes.

Research utilizing qRT-PCR has demonstrated that dexamethasone administration can significantly alter the expression of a wide array of genes in various tissues. For instance, studies in rats have shown that dexamethasone treatment leads to a significant increase in the mRNA expression of mdr1a in the small intestine, with a 5.5-fold and 10.7-fold increase at different dosages. karger.com Conversely, a dramatic decrease of 85-90% in mdr1a mRNA was observed in the liver of the same animals. karger.com Similar tissue-specific effects were noted for mdr1b mRNA expression. karger.com In contrast, the expression of CYP3A1 mRNA was found to be upregulated in all tissues examined following dexamethasone treatment. karger.com

Another study investigating dexamethasone-induced muscle atrophy in mice used qRT-PCR to analyze the expression of genes related to muscle degradation. nih.gov The results showed a significant increase in the mRNA levels of TRAF6, MAFbx (also known as atrogin-1), and MuRF1 in the tibialis anterior muscle of mice treated with dexamethasone. nih.gov These findings highlight the role of this compound in modulating the expression of genes involved in ubiquitin-mediated protein degradation pathways in skeletal muscle.

The following table summarizes the observed changes in gene expression in response to this compound as determined by qRT-PCR in the referenced studies.

GeneTissue/OrganismChange in Expression
mdr1aRat Small IntestineIncreased (5.5 to 10.7-fold)
mdr1aRat LiverDecreased (85-90%)
mdr1bRat Small Intestine & LiverSimilar pattern to mdr1a
CYP3A1Various Rat TissuesIncreased
TRAF6Mouse Tibialis Anterior MuscleIncreased
MAFbx (atrogin-1)Mouse Tibialis Anterior MuscleIncreased
MuRF1Mouse Tibialis Anterior MuscleIncreased

In Vitro DNA Methyltransferase (DNMT) Enzymatic Activity Assays

The epigenetic effects of this compound can be investigated through in vitro DNA methyltransferase (DNMT) enzymatic activity assays. These assays measure the ability of DNMT enzymes to transfer a methyl group to a DNA substrate, a fundamental process in epigenetic regulation.

The results from the in vitro DNMT enzymatic activity assay are presented in the table below, showing the relative enzymatic activity of DNMTs after exposure to dexamethasone.

EnzymeConditionRelative Enzymatic Activity
DNMTs (mixture)Control100%
DNMTs (mixture)DexamethasoneSignificantly reduced
DNMT1Control100%
DNMT1DexamethasoneSignificantly hindered

Radioactivity-Based Drug Level Determination ([H3]-labelled DSP in Tissues)

To understand the pharmacokinetics and tissue distribution of this compound, radioactivity-based assays using a radiolabeled form of the compound, such as [3H]-labelled dexamethasone, are employed. This method allows for the precise quantification of the drug's concentration in various tissues and biological fluids.

Studies in rats have utilized [3H]-dexamethasone to map its distribution following administration. One study compared the tissue distribution of free [3H]-dexamethasone disodium (B8443419) phosphate with a lipid emulsion formulation. nih.gov Three hours after intravenous administration, free this compound showed a high concentration in the muscles. nih.gov In contrast, the lipid emulsion formulation led to higher concentrations in the blood, spleen, and inflamed tissues. nih.gov

Another investigation focused on the distribution of [3H]-dexamethasone in the subcutaneous tissue of rats after local delivery via osmotic pumps. nih.gov Digital autoradiography revealed that the majority of the delivered [3H]-dexamethasone was localized within a 3 mm radius of the delivery catheter tip at 6, 24, and 60 hours post-implantation. nih.gov

A study in anesthetized cats subjected to acute myocardial ischemia examined the tissue uptake of [3H]-dexamethasone. One hour after injection, tissue-to-plasma ratios indicated significant uptake in the liver, kidney, intestine, pancreas, and heart (ratios between 2 and 7). karger.com The adrenal gland, spleen, and lung had ratios between 1 and 2, while the abdominal aorta, skeletal muscle, and omentum had ratios less than 1. karger.com

The following table provides a summary of the tissue distribution findings for [3H]-labelled Dexamethasone.

TissueOrganismMethod of AdministrationRelative Concentration/Uptake
MusclesRatIntravenous (free DSP)High
BloodRatIntravenous (lipid emulsion)High
SpleenRatIntravenous (lipid emulsion)High
Inflamed TissueRatIntravenous (lipid emulsion)High
Subcutaneous TissueRatLocal delivery via osmotic pumpConcentrated within 3mm of delivery site
LiverCatInjectionTissue/Plasma Ratio: 2-7
KidneyCatInjectionTissue/Plasma Ratio: 2-7
HeartCatInjectionTissue/Plasma Ratio: 2-7

Advanced Imaging Techniques

Super-Resolution Imaging for DNA Hydroxymethylation Patterns

Advanced imaging techniques, such as super-resolution microscopy, provide unprecedented detail in visualizing subcellular structures and molecular processes. In the context of this compound research, these techniques are used to investigate its effects on epigenetic modifications at the nanoscale.

Preclinical and Experimental Disease Models in Dexamethasone Sodium Phosphate Research

Inflammation and Immune-Mediated Disease Models

Experimental Autoimmune Uveitis (EAU) in Rodents

Experimental autoimmune uveitis (EAU) is a well-established animal model that mimics human autoimmune uveitis, a condition that can lead to severe visual impairment. In rodent models of EAU, often induced by the injection of interphotoreceptor retinoid-binding protein (IRBP), dexamethasone (B1670325) sodium phosphate (B84403) has demonstrated significant therapeutic efficacy.

Studies have shown that treatment with dexamethasone sodium phosphate can markedly reduce the clinical signs of EAU. For instance, in a rat model of EAU, a single subconjunctival injection of a biodegradable nanoparticle formulation of this compound significantly lowered the clinical disease score compared to control groups treated with either a phosphate-buffered saline (PBS) solution or the free drug. arvojournals.org This was accompanied by a preservation of the retinal structure and function. arvojournals.org Further research in EAU rat models has corroborated these findings, showing that this compound treatment can reduce iris vessel dilation and pupillary adhesions. nih.gov

The anti-inflammatory effects of this compound in EAU are associated with the downregulation of key inflammatory cytokines. In rats with EAU, treatment resulted in decreased mRNA expression levels of interleukin-17 (IL-17), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2) in both the retina and iris. arvojournals.org This modulation of the inflammatory cascade is a critical component of its therapeutic action in this model of ocular inflammation.

ParameterThis compound TreatmentControl (PBS/Free Drug)
Clinical Disease ScoreSignificantly Reduced arvojournals.orgElevated
Retinal StructurePreserved arvojournals.orgDamaged
IL-17 mRNA ExpressionDecreased arvojournals.orgIncreased
TNF-α mRNA ExpressionDecreased arvojournals.orgIncreased
IL-2 mRNA ExpressionDecreased arvojournals.orgIncreased

Adjuvant-Induced Arthritis Models in Rats

Adjuvant-induced arthritis (AIA) in rats is a widely used experimental model for studying the pathology of rheumatoid arthritis. This model is characterized by chronic joint inflammation, cartilage degradation, and bone erosion. This compound has been shown to effectively suppress the inflammatory processes in this model.

In studies involving Lewis rats with AIA, the administration of dexamethasone has been shown to reduce paw swelling, a key indicator of inflammation. nih.gov Furthermore, combination therapy studies have explored the potential for enhancing the efficacy of dexamethasone. For example, when combined with melittin, dexamethasone exhibited a synergistic effect in reducing inflammation and improving the pathological state of the joints in rats with adjuvant-induced rheumatoid arthritis. frontiersin.orgnih.gov

The therapeutic effects of dexamethasone in this model are linked to the inhibition of pro-inflammatory cytokine production. frontiersin.org Research has demonstrated that dexamethasone treatment can lead to a reduction in the levels of inflammatory mediators within the affected joints.

ParameterThis compound TreatmentControl
Paw SwellingReduced nih.govIncreased
Joint PathologyImproved frontiersin.orgWorsened
Pro-inflammatory CytokinesInhibited frontiersin.orgElevated

Experimental Ulcerative Colitis Models (e.g., TNBS-induced)

Experimental models of ulcerative colitis, such as the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice, are instrumental in investigating the efficacy of therapeutic agents for inflammatory bowel disease. In this model, this compound has demonstrated a significant ability to ameliorate intestinal inflammation.

Following the induction of colitis with TNBS, mice typically exhibit symptoms such as weight loss, diarrhea, and bloody stools. Treatment with this compound has been shown to reduce the Disease Activity Index (DAI), a composite score that reflects these clinical signs. tandfonline.com Histological analysis of the colon in treated animals reveals a reduction in inflammatory cell infiltration and mucosal damage.

The mechanism of action in this model involves the suppression of the local inflammatory response. Studies utilizing nanoparticle delivery systems for dexamethasone and this compound have shown that these formulations can effectively target the inflamed colon, leading to the inhibition of pro-inflammatory cytokine production and the promotion of an anti-inflammatory M2 macrophage phenotype. researchgate.netnih.govnih.gov This shift in macrophage polarization is a key factor in resolving inflammation and promoting tissue repair. researchgate.netnih.govnih.gov

ParameterThis compound TreatmentTNBS-induced Colitis Control
Disease Activity Index (DAI)Significantly Decreased tandfonline.comSignificantly Increased
Inflammatory Cell InfiltrationReducedIncreased
Pro-inflammatory CytokinesInhibited nih.govIncreased
M2 Macrophage PolarizationPromoted researchgate.netnih.govSuppressed

Lipopolysaccharide (LPS)-Induced Inflammation Models (e.g., in Microglia)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used in both in vitro and in vivo models to study inflammatory responses. In microglial cell cultures, such as the BV-2 cell line, LPS stimulation triggers a robust inflammatory cascade, including the production of various pro-inflammatory mediators.

This compound has been shown to effectively counteract these LPS-induced inflammatory responses in microglia. nih.govproquest.com Treatment with this compound significantly inhibits the secretion of pro-inflammatory factors like RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), transforming growth factor-beta 1 (TGF-β1), and nitric oxide (NO). nih.govproquest.com Conversely, it enhances the production of the anti-inflammatory cytokine interleukin-10 (IL-10) and the chemokine MIP-1α (macrophage inflammatory protein-1α). nih.govproquest.com

Furthermore, this compound has been observed to block the migration of LPS-stimulated microglial cells. nih.govproquest.com Mechanistic studies suggest that these effects are mediated, at least in part, through the inhibition of the TRAF6/TAK-1/JNK signaling pathway. nih.gov

Inflammatory MediatorEffect of LPS StimulationEffect of this compound Treatment
RANTESIncreased nih.govDecreased nih.govproquest.com
TGF-β1Increased nih.govDecreased nih.govproquest.com
Nitric Oxide (NO)Increased nih.govDecreased nih.govproquest.com
IL-10Decreased nih.govIncreased nih.govproquest.com
MIP-1αDecreased nih.govIncreased nih.govproquest.com
Microglial Cell MigrationIncreased nih.govInhibited nih.govproquest.com

Neurological and Neuroinflammatory Models

Cold Injury-Induced Brain Edema Models

The cold injury-induced brain edema model in rats is a classic experimental paradigm for studying the pathophysiology of vasogenic brain edema, a common and life-threatening complication of traumatic brain injury. In this model, a localized cold lesion is applied to the cerebral cortex, resulting in a breakdown of the blood-brain barrier and subsequent fluid accumulation in the brain tissue.

This compound has been found to be effective in reducing the formation of brain edema in this model. nih.gov Studies have demonstrated that systemic administration of this compound significantly lowers the degree of edema. nih.gov Histological and electron microscopy findings correlate with these quantitative results, showing reduced tissue damage and cellular swelling in treated animals. nih.govresearchgate.net

The therapeutic effect of dexamethasone in this model is dose- and time-dependent. nih.gov Research indicates that earlier administration following the injury leads to a more pronounced reduction in edema. nih.gov The mechanisms underlying this effect are thought to involve the stabilization of cell membranes and the prevention of free radical formation. researchgate.net

ParameterCold Injury (No Treatment)This compound Treatment
Brain EdemaMarkedly Increased nih.govSignificantly Reduced nih.govnih.gov
Sodium LevelsIncreased nih.govTended towards physiological levels nih.gov
Potassium LevelsDecreased nih.govTended towards physiological levels nih.gov
Neuronal MitochondriaSwellingMild Swelling researchgate.net
Perineuronal EdemaPresentMild researchgate.net

Neuroinflammation in Microglial Cell Lines (e.g., BV-2)

BV-2 microglial cells, an immortalized murine cell line, are widely used to model neuroinflammatory processes. In studies investigating the effects of this compound, these cells are typically stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce an inflammatory response. Research has shown that this compound can attenuate this LPS-induced neuroinflammation. nih.govproquest.com

Key findings from this research indicate that this compound treatment leads to a decrease in the secretion of pro-inflammatory factors such as regulated on activation, normal T cell expressed and secreted (RANTES), transforming growth factor-beta 1 (TGF-β1), and nitric oxide (NO). nih.govproquest.com Conversely, the production of anti-inflammatory molecules like macrophage inflammatory protein-1α (MIP-1α) and interleukin-10 (IL-10) is increased. nih.govproquest.com Furthermore, this compound has been observed to inhibit the migration of LPS-stimulated BV-2 microglial cells. nih.gov

Mechanistically, the anti-inflammatory effects of this compound in this model are associated with the inhibition of key signaling pathways. Specifically, it has been shown to suppress the degradation of IRAK-1 and IRAK-4 and block the activation of TRAF6, p-TAK1, and p-JNK, suggesting that its molecular mechanism may involve the inhibition of the TRAF6/TAK-1/JNK signaling pathways. nih.govproquest.com In some contexts, dexamethasone has also been shown to promote the alternative activation of microglia (M2 phenotype) through the STAT6/PPARγ signaling pathway. researchgate.net

Table 1: Effects of this compound on BV-2 Microglial Cells

Parameter Effect of this compound Reference
RANTES secretion Decreased nih.govproquest.com
TGF-β1 secretion Decreased nih.govproquest.com
Nitric Oxide (NO) production Decreased nih.govproquest.com
MIP-1α production Increased nih.govproquest.com
IL-10 production Increased nih.govproquest.com
Cell Migration Inhibited nih.gov
TRAF6/TAK-1/JNK Pathway Inhibited nih.govproquest.com
M2 Polarization (Alternative Activation) Promoted researchgate.net

Neuronal Differentiation and Signaling Models (e.g., PC12 Cells)

The PC12 cell line, derived from a rat pheochromocytoma, is a well-established model for studying neuronal differentiation and signaling. nih.gov When treated with nerve growth factor (NGF), these cells differentiate into sympathetic neuron-like cells, characterized by neurite outgrowth. nih.gov

Studies utilizing this model have demonstrated that dexamethasone can interfere with NGF-induced neuronal differentiation. nih.gov Pretreatment with dexamethasone has been shown to attenuate neurite outgrowth initiated by NGF. nih.gov This inhibitory effect is linked to the suppression of key signaling molecules involved in the differentiation process. Specifically, dexamethasone has been found to suppress the phosphorylation of Akt and extracellular-regulated kinase 1/2 (ERK1/2), which are downstream effectors in the NGF signaling cascade. nih.gov The actions of dexamethasone in this context appear to be mediated through the glucocorticoid receptor (GR). nih.gov

Interestingly, while dexamethasone inhibits the increase in sodium channel expression typically induced by NGF, it does not completely antagonize the morphological changes associated with neurite outgrowth. nih.govjneurosci.org This suggests that different aspects of neuronal differentiation may be independently regulated.

Table 2: Impact of Dexamethasone on NGF-Induced PC12 Cell Differentiation

Parameter Effect of Dexamethasone Reference
Neurite Outgrowth Attenuated nih.gov
Akt Phosphorylation Suppressed nih.gov
ERK1/2 Phosphorylation Suppressed nih.gov
Sodium Channel Expression Inhibited nih.govjneurosci.org

Intracranial Glioma Models for Immunosuppression Studies

Animal models of intracranial glioma are crucial for understanding the tumor microenvironment and the effects of therapies on anti-tumor immunity. Dexamethasone is frequently used in patients with glioblastoma to manage cerebral edema. frontiersin.orgnih.gov However, its immunosuppressive properties are a significant concern.

In a syngeneic glioblastoma model (GL261), research has explored the interaction between dexamethasone and checkpoint blockade immunotherapy. nih.gov Studies have shown that dexamethasone can increase the expression of CTLA-4, a T-cell checkpoint molecule, upon T-cell stimulation. nih.gov While it reduces T-cell cycle entry and proliferation, it does not appear to have a direct lymphotoxic effect. nih.gov Notably, antigen-experienced memory T cells seem to be less vulnerable to the effects of dexamethasone. nih.gov

Some preclinical studies suggest that the combination of dexamethasone and CTLA-4 blockade may provide a survival benefit in tumor-bearing mice. nih.gov This indicates that while dexamethasone has immunosuppressive effects, these may be countered by checkpoint inhibitors, potentially preserving the anti-tumor immune response. nih.gov However, other research indicates that dexamethasone administration prior to radiotherapy can reduce the survival of glioma-bearing mice. frontiersin.org

Ocular Disease Models

Experimental Uveitis Models (e.g., Rabbit Uveitis)

Experimental uveitis induced in rabbits is a common model for studying intraocular inflammation. This is often achieved by injecting an inflammatory agent, such as complete Freund's adjuvant or Mycobacterium tuberculosis H37Ra antigen, to induce panuveitis. nih.govnih.govarvojournals.org

In these models, this compound has demonstrated significant efficacy in suppressing inflammation. nih.govnih.gov Treatment has been shown to reduce inflammatory signs in the vitreous, choroid, and retina. nih.gov Studies have also shown a reduction in anterior chamber inflammation. arvojournals.org The efficacy is often dose-dependent, with higher concentrations generally leading to a more rapid and complete resolution of inflammation. nih.gov Furthermore, novel delivery systems for this compound, such as nanoparticles, have been shown to effectively reduce levels of inflammatory markers like MPO, TNF-α, and IL-6 in the aqueous humor of rabbits with endotoxin-induced uveitis. mdpi.com

Table 3: Efficacy of this compound in Rabbit Uveitis Models

Inflammatory Parameter Effect of this compound Reference
Vitreous Inflammation Reduced nih.gov
Choroidal Inflammation Reduced nih.gov
Retinal Inflammation Reduced nih.gov
Anterior Chamber Inflammation Reduced arvojournals.org
MPO, TNF-α, IL-6 Levels Reduced mdpi.com

Corneal Neovascularization Models (e.g., Suture-Induced CNV in Rats)

Corneal neovascularization (CNV), the abnormal growth of blood vessels into the cornea, can be modeled in animals by placing sutures in the cornea. This method reliably induces an inflammatory and angiogenic response.

In suture-induced CNV models in rats, this compound has been shown to effectively inhibit the formation of new blood vessels. nih.govnih.gov Studies using biodegradable nanoparticles for sustained delivery of this compound have demonstrated prolonged prevention of CNV compared to control groups receiving saline or a simple dexamethasone solution. nih.govnih.gov Histological examination of corneas from treated animals showed a significant reduction in inflammatory cell infiltration and the absence of neovascularization. nih.gov In a similar model in rabbits, dexamethasone-eluting contact lenses also effectively inhibited CNV and reduced the frequency of CD45+ leukocytes in the cornea. arvojournals.org

Table 4: Inhibition of Corneal Neovascularization by this compound

Model Key Findings Reference
Suture-Induced CNV in Rats Sustained-release nanoparticles prevented CNV for up to two weeks. nih.govnih.gov
Suture-Induced CNV in Rats Reduced inflammatory cell infiltration. nih.gov
Suture-Induced CNV in Rabbits Dexamethasone-eluting contact lenses inhibited CNV and inflammation. arvojournals.org
Chemical Cauterization in Rats Significantly smaller surface area of corneal neovascularization compared to control. arvojournals.org

Ocular Inflammatory Conditions in Human Trabecular Meshwork Cells

Human trabecular meshwork (HTM) cells are critical for regulating aqueous humor outflow and intraocular pressure. In vitro studies using cultured HTM cells are valuable for understanding the cellular effects of drugs like dexamethasone.

Research has shown that high concentrations of dexamethasone can be cytotoxic to HTM cells, leading to reduced cell viability and apoptosis. arvojournals.org This apoptotic effect appears to be mediated through mitochondrial pathways, as evidenced by increased activity of caspase-3/7 and caspase-9. arvojournals.org Dexamethasone has also been shown to induce changes in the cytoskeleton and increase the stiffness of HTM cells and their extracellular matrix. nih.gov Furthermore, it can alter the composition of glycosaminoglycans in the trabecular meshwork. elsevierpure.com More recent studies have indicated that dexamethasone can induce senescence-associated changes in HTM cells by increasing reactive oxygen species (ROS) levels through the TGFβ/Smad3-NOX4 axis. nih.gov

Table 5: Effects of Dexamethasone on Human Trabecular Meshwork Cells

Parameter Effect of Dexamethasone Reference
Cell Viability Reduced at high doses arvojournals.org
Apoptosis (Caspase-3/7, -9) Increased at high doses arvojournals.org
Cell and Matrix Stiffness Increased nih.gov
Glycosaminoglycan Profile Altered elsevierpure.com
Cellular Senescence Induced nih.gov

Comparative Animal Models in Pharmacokinetic and Pharmacodynamic Studies

The selection of an appropriate animal model is a critical component of preclinical research for this compound. Pharmacokinetic (PK) and pharmacodynamic (PD) profiles can vary significantly across species, influencing the translation of experimental findings to human clinical scenarios. These differences stem from variations in anatomy, physiology, and metabolic pathways. Understanding these interspecies distinctions is essential for accurately interpreting preclinical data and predicting the behavior of the compound in humans. Key areas where these differences are prominent include inner ear pharmacokinetics and dermal permeability.

Species-Specific Pharmacokinetic Differences (e.g., Guinea Pigs vs. Sheep Inner Ear)

The inner ear presents a unique pharmacokinetic environment, and local administration via intratympanic injection is a common strategy for treating inner ear disorders. Guinea pigs and sheep are frequently used models in this area of research, but they exhibit significant differences in drug exposure following administration of this compound.

These pharmacokinetic discrepancies are likely attributable to interspecies anatomical and physiological differences rather than dosing regimen variations. karger.com The permeability of the round window membrane, which separates the middle and inner ear, is a probable factor contributing to the lower drug exposure in sheep. karger.com Additionally, the anatomical dimensions of the cochlea differ significantly, with the guinea pig cochlea being considerably smaller than that of larger mammals like sheep or humans, which can affect local drug distribution. researchgate.netfrontiersin.org

Systemic and central nervous system (CNS) exposure following intratympanic injection was minimal in both species, as evidenced by low plasma and cerebrospinal fluid (CSF) drug levels. karger.comresearchgate.net However, the ratios of drug concentration between different body compartments also highlighted species-specific differences. The perilymph-to-plasma exposure ratio was 50- to 75-fold in guinea pigs, compared to 20- to 50-fold in sheep. karger.com Similarly, the perilymph-to-CSF exposure ratio was higher in guinea pigs (600- to 800-fold) than in sheep (350- to 750-fold). karger.com These findings underscore the importance of model selection, suggesting the sheep may serve as a more practical model for extrapolating inner ear pharmacokinetics to humans due to its larger size. karger.comresearchgate.net

Comparative Inner Ear Exposure of Dexamethasone in Guinea Pigs vs. Sheep
ParameterGuinea PigSheepReference
Relative Inner Ear Exposure (AUC/Cmax)17- to 27-fold Higher17- to 27-fold Lower karger.comresearchgate.net
Perilymph to Plasma Exposure Ratio50-7520-50 karger.com
Perilymph to CSF Exposure Ratio600-800350-750 karger.com

Differences in Skin Permeability Across Species (e.g., Human vs. Porcine vs. Rat Dermis)

The skin is a complex barrier, and its permeability to topical drugs like this compound varies across different animal models. Human, porcine, and rat skin are commonly used in transdermal research, each with distinct characteristics that affect drug absorption and metabolism.

This compound is a prodrug that must be hydrolyzed by enzymes, such as esterases, into its active form, dexamethasone, to exert its effect. researchgate.net The stability and conversion of the prodrug can differ depending on the species' dermal composition. A study examining the stability of this compound in the dermis of different species found that after a 7-hour exposure, the percentage of the intact prodrug was 82.2% in human dermis, 72.5% in porcine dermis, and 78.6% in rat dermis. nih.gov While there were slight variations, the study concluded that there were no major inter-species differences in the rate of conversion to dexamethasone. nih.gov

Interestingly, one study found that the in vivo flux of this compound across rat skin was not statistically different from the in vitro flux observed across dermatomed porcine skin. nih.gov This highlights that while general permeability trends exist, the specific physicochemical properties of the drug and the experimental conditions play a crucial role. The distribution and activity of skin enzymes also contribute to these differences; for instance, rat and Yucatan micro-pig skin are rich in esterases that facilitate the hydrolysis of the prodrug. mdpi.com

Stability of this compound in Dermis After 7 Hours
SpeciesPercentage of Intact this compoundReference
Human82.2% nih.gov
Porcine72.5% nih.gov
Rat78.6% nih.gov

Crystallization and Pharmaceutical Engineering Research

Reactive Crystallization Process Investigation in Continuous Systems

Research into the reactive crystallization of Dexamethasone (B1670325) Sodium Phosphate (B84403) has been conducted using continuous mixed-suspension, mixed-product-removal (MSMPR) crystallizers. researchgate.netresearchgate.net This type of system allows for the steady-state analysis of crystallization kinetics. In these studies, Dexamethasone Sodium Phosphate crystals are produced through a chemical reaction, and the resulting crystal size distribution (CSD) is analyzed. globethesis.com Experimental data from MSMPR systems have shown that the growth of this compound crystals is size-dependent. researchgate.netresearchgate.net

The process involves dissolving Dexamethasone Phosphate in a suitable solvent, followed by the addition of a sodium hydroxide (B78521) solution to initiate the reaction and subsequent crystallization. google.comgoogle.com The choice of solvent has been found to significantly impact the crystal habit and polymorphism of the resulting this compound. globethesis.com Different crystal forms have been obtained from various solvents, as confirmed by infrared (IR) spectra, differential scanning calorimetry (DSC), and powder X-ray diffraction (XRD) analysis. globethesis.com

Determination of Crystal Nucleation and Growth Rate Equations

The kinetics of nucleation and crystal growth for this compound have been determined by analyzing the population density data from crystallization experiments. sciencechina.cn Based on the principles of population balance, researchers have been able to establish equations that describe the rates of both nucleation and growth. researchgate.net These kinetic equations are crucial for understanding how different operational parameters influence the final crystal product. researchgate.net

Studies have shown that factors such as supersaturation, magma density (the concentration of crystals in the crystallizer), and temperature play a significant role. researchgate.netsciencechina.cn For instance, it has been found that lower supersaturation, lower magma density, and an appropriate temperature are conducive to obtaining larger this compound crystals. sciencechina.cn The nucleation process, which is the initial formation of new crystals, can be either homogeneous or heterogeneous, depending on the level of supersaturation. acs.org Classical nucleation theory and induction time measurements have been employed to study these mechanisms. acs.org

Influence of Operational Parameters on Product Crystal Quality

The quality of the final crystalline this compound is significantly impacted by several operational parameters during the crystallization process. researchgate.net Key parameters that are carefully controlled include supersaturation, magma density, and temperature. researchgate.netgoogle.com

Supersaturation Conditions

Supersaturation is a primary driving force for both nucleation and crystal growth. Research indicates that maintaining an appropriate level of supersaturation is beneficial for the growth of this compound crystals. researchgate.net While a state of supersaturation is thermodynamically metastable, it is essential for the crystallization process. nih.gov Controlling supersaturation allows for the manipulation of crystal size and morphology, which are critical quality attributes.

Magma Density

Magma density, which refers to the concentration of crystals in the crystallizer, has a notable effect on the crystallization kinetics. Studies have shown that a lower magma density is favorable for the growth of this compound crystals. researchgate.net This is likely due to reduced secondary nucleation and less competition for solute among growing crystals at lower suspension densities.

Temperature Effects

Temperature plays a crucial role in the crystallization of this compound, influencing both solubility and reaction kinetics. researchgate.net The crystallization process is typically carried out within a specific temperature range to ensure the desired crystal form and quality. google.comgoogle.com Different stages of the process may utilize different temperatures. For instance, the initial mixing and dissolution steps may occur at a higher temperature, while the crystallization itself is conducted at a lower, controlled temperature. google.comgoogle.com

The table below outlines various temperature conditions cited in different crystallization preparation methods for this compound.

StageTemperature Range (°C)PurposeSource
Dissolution35 - 45To dissolve Dexamethasone Phosphate with a solvent and activated carbon. google.comgoogle.com
Reaction/Crystallization15 - 35Reaction with sodium hydroxide and subsequent crystallization. google.comgoogle.com
Crystallization (Specific Example 1)20Crystallization after adding an ethanol-water mixed solvent. patsnap.comgoogle.com
Crystallization (Specific Example 2)25Crystallization after adding a diethyl ether-water mixed solvent. patsnap.com
Drying40 - 80To dry the final crystal product. google.comgoogle.com

This table presents a summary of temperature parameters from various documented processes and is not intended to be a direct procedural guide.

Future Directions and Emerging Research Areas

Deeper Elucidation of Complex Epigenetic Mechanisms

Future research will focus on a more profound understanding of the epigenetic modifications induced by dexamethasone (B1670325) sodium phosphate (B84403). While it is known that glucocorticoids can modulate gene expression through epigenetic pathways, the precise mechanisms are still being unraveled. Studies have shown that dexamethasone treatment can lead to global DNA hypomethylation and hyper-hydroxymethylation. nih.govnih.govresearchgate.net This is associated with altered mRNA expression levels of DNA methyltransferase (DNMT) and ten-eleven translocation (TET) proteins. nih.govnih.govresearchgate.net

A key area of investigation will be to delineate the specific genes and signaling pathways that are affected by these epigenetic changes and how they contribute to both the therapeutic and adverse effects of the drug. For instance, research has demonstrated that dexamethasone exposure can directly inhibit DNMT enzymatic activities, leading to changes in DNA methylation patterns. nih.govnih.govresearchgate.net Understanding these processes at a granular level could pave the way for more targeted therapies that harness the beneficial epigenetic effects of dexamethasone sodium phosphate while minimizing unwanted side effects. Long-term studies are also needed to understand the persistence of these epigenetic changes and their implications for health outcomes later in life, particularly in the context of prenatal exposure. kaust.edu.sa

Epigenetic TargetObserved Effect of DexamethasoneImplication
Global DNA MethylationHypomethylation nih.govnih.govresearchgate.netAltered gene expression
Global DNA HydroxymethylationHyper-hydroxymethylation nih.govnih.govresearchgate.netChanges in gene activation potential
DNMT ProteinsAltered mRNA expression and direct inhibition of enzymatic activity nih.govnih.govresearchgate.netDysregulation of DNA methylation maintenance
TET ProteinsAltered mRNA expression nih.govnih.govresearchgate.netDysregulation of DNA demethylation

Development of Highly Targeted and Personalized Drug Delivery Strategies

A significant thrust in future research is the development of advanced drug delivery systems for this compound to enhance its therapeutic index. The goal is to deliver the drug specifically to the site of action, thereby increasing its local concentration and efficacy while reducing systemic exposure and associated side effects. explorationpub.com Various nanomaterials are being explored for this purpose, including mesoporous silica nanoparticles, chitosan (B1678972) nanoparticles, and poly-ε-caprolactone (PCL)/gelatin electrospun nanofiber scaffolds. explorationpub.comnih.govnih.govresearchgate.net

These novel delivery systems offer the potential for controlled and sustained release of this compound. explorationpub.comnih.gov For example, amino-functionalized mesoporous silica nanoparticles have demonstrated effective drug loading and controlled release profiles, which could improve patient adherence and reduce adverse effects in the treatment of chronic inflammatory conditions. explorationpub.com Similarly, embedding this compound-loaded chitosan nanoparticles in silk fibroin hydrogels has been shown to provide extended-release over 16 days. nih.gov Future work will focus on optimizing these delivery platforms for specific clinical applications and moving towards personalized medicine, where the delivery system can be tailored to an individual patient's needs based on their genetic and metabolic profile. tandfonline.combiomedpharmajournal.orgprecisionmedicineinvesting.com

Comparative Pharmacological Research Across Diverse Species and Physiologies

To improve the translation of preclinical findings to clinical practice, there is a need for more comprehensive comparative pharmacological research of this compound across different species. Pharmacokinetic parameters, such as clearance and volume of distribution, can vary significantly between species, which can impact the efficacy and safety of the drug. researchgate.netnih.gov

Allometric scaling and physiologically based pharmacokinetic (PBPK) models are valuable tools for understanding these interspecies differences and for predicting human pharmacokinetics from animal data. researchgate.netnih.gov A meta-analysis of dexamethasone pharmacokinetics in 11 different species revealed that while clearance showed a reasonable correlation with body weight, there was still notable variability. researchgate.netnih.gov Future research in this area will involve refining these models by incorporating more species-specific physiological data. This will lead to more accurate predictions of drug disposition in humans and special populations, such as pregnant women and children, ultimately aiding in the development of more effective and safer dosing regimens.

SpeciesSystemic Plasma Clearance (L·h⁻¹·kg⁻¹)Reference
Rat0.195 researchgate.net
Human0.174 researchgate.net
Horse0.18 researchgate.net
Dog0.26 researchgate.net
Rabbit0.48 researchgate.net

Integration of Multi-Omics Approaches (e.g., Proteomics, Metabolomics) for Comprehensive Understanding

The integration of multiple "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to gain a systems-level understanding of the multifaceted effects of this compound. nih.govnih.gov These approaches allow for the simultaneous measurement of thousands of proteins and metabolites, providing a comprehensive snapshot of the cellular and physiological changes induced by the drug.

Proteomic and metabolomic analyses have already revealed contrasting anti-inflammatory effects of dexamethasone compared to other agents, highlighting its ability to almost completely abrogate inflammatory effects on both the proteome and metabolome in certain cell types. nih.gov In the context of cancer, multi-omics data has been used to define the landscape of dexamethasone-responsive genes and their association with the tumor microenvironment. nih.govnih.gov Future research will leverage these multi-omics approaches to identify novel biomarkers of drug response and toxicity, elucidate new mechanisms of action, and discover potential drug combination strategies. nih.govnih.gov This will be instrumental in advancing personalized medicine, where treatment decisions can be guided by an individual's unique molecular profile. tandfonline.com

Refinement of Preclinical Models for Enhanced Translational Research Predictivity

The development and refinement of preclinical models that more accurately mimic human physiology and disease states are crucial for improving the translational success of this compound research. Current preclinical models, including various cell culture and animal models, have been instrumental in elucidating the drug's mechanisms of action. However, there is a recognized need for models that can better predict clinical outcomes.

Future efforts will focus on the use of more sophisticated in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" systems, which can recapitulate the complex microenvironment of human tissues. In vivo, the development of humanized animal models and the use of advanced imaging techniques will provide deeper insights into the drug's effects in a more physiologically relevant context. For instance, studies using membrane models like dimyristoylphosphatidylcholine (DMPC) vesicles have provided valuable information on how dexamethasone and its phosphate form interact with and penetrate cell membranes. nih.govresearchgate.net By improving the predictive power of preclinical models, researchers can more effectively identify promising new applications for this compound and de-risk its development for novel indications.

Q & A

Q. What standardized analytical methods are recommended for quantifying DSP purity and detecting impurities?

The United States Pharmacopeia (USP) monograph for DSP specifies a spectrophotometric assay using phosphate-specific reagents (Phosphate reagent A and B) to quantify DSP via absorbance at 730 nm. The method involves dissolving DSP in a sulfuric acid/water mixture, reacting with reagents, and comparing against a standard phosphate solution . For impurity profiling, HPLC with UV detection is recommended, with validation criteria including resolution ≥1.0 between DSP and impurities and ≤2.0% relative standard deviation for reproducibility .

Q. How can researchers ensure the stability of DSP in aqueous solutions during experimental protocols?

DSP is hygroscopic and prone to hydrolysis under acidic conditions. To mitigate degradation:

  • Use freshly prepared pH 9.0 buffer (boric acid/sodium hydroxide/magnesium chloride) for dissolution .
  • Avoid prolonged exposure to light and temperatures >25°C. Stability studies indicate <3% degradation over 22 days in 0.9% sodium chloride at 25°C when stored in polypropylene containers .
  • Monitor pH adjustments with citric acid/sodium hydroxide to maintain 7.0–8.5, as deviations accelerate decomposition .

Q. What are the critical thermodynamic parameters for DSP solubility optimization in solvent systems?

DSP solubility follows a temperature-dependent trend in methanol-acetone-water systems. Key parameters include:

  • Metastable zone width: Determined via laser monitoring to avoid unintended nucleation during crystallization .
  • Solubility modeling: Empirical equations derived from least-squares fitting of experimental data (e.g., ln(S) = A + B/T, where S is solubility and T is temperature) .
  • Solvent selection: Water is optimal for high solubility (>500 mg/mL), while ethanol and dichloromethane are poor choices (<10 mg/mL) .

Advanced Research Questions

Q. How can contradictions in DSP-DNA binding studies be resolved?

Discrepancies in reported binding modes (intercalation vs. groove binding) arise from methodological variability:

  • UV-vis spectroscopy : Hypochromicity at 260 nm suggests intercalation, but confirm via viscosity measurements. Intercalators increase DNA solution viscosity, whereas groove binders do not .
  • Competitive assays : Use ethidium bromide displacement; ≥50% fluorescence quenching indicates intercalation dominance .
  • Buffer conditions : Ionic strength (e.g., 150 mM NaCl) affects binding kinetics. Lower ionic strength favors electrostatic interactions between DSP’s phosphate group and DNA .

Q. What methodological improvements are needed for stability-indicating assays of DSP in complex matrices?

Current USP methods lack specificity for degraded products in biological or multicomponent formulations. Proposed enhancements include:

  • HPLC-MS/MS : To distinguish DSP from degradation products (e.g., dexamethasone-21-sulfonate) using mass transitions (e.g., m/z 516 → 393 for DSP) .
  • Forced degradation studies : Expose DSP to oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) stress, then validate assay specificity for each degradation pathway .

Q. How does DSP’s pharmacokinetic profile influence experimental design in inflammation models?

DSP’s rapid onset (Tmax = 1–2 hr) and short half-life (t½ = 3–4 hr) require precise dosing schedules in animal studies:

  • Dose-response calibration : Intravenous administration at 0.1–4 mg/kg in rodents achieves plasma concentrations of 10–400 ng/mL, correlating with anti-inflammatory efficacy .
  • Synergistic protocols : Co-administer DSP with methylprednisolone acetate (MPA) for prolonged effects; note that MPA reduces DSP bioavailability by 20–30% due to competitive albumin binding .

Methodological Challenges & Contradictions

Q. Why do discrepancies exist in reported crystallographic data for DSP?

Early studies used low-resolution X-ray diffraction (e.g., TREOR90 indexing), yielding unit cell parameters with ±0.05 Å error margins. Recent refinements via single-crystal XRD (e.g., space group P2₁2₁2₁) resolve ambiguities in hydrogen bonding networks between phosphate groups and water molecules .

Q. How reliable are in silico models for predicting DSP-receptor interactions?

Molecular docking studies often overestimate binding affinity (ΔG) due to neglect of solvent effects. Validate predictions with:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) for DSP-glucocorticoid receptor interactions .
  • Comparative analysis : Cross-reference with crystallographic data (PDB ID: 4P6X) to assess docking pose accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.